Structural Elucidation, Exact Mass Determination, and Synthetic Utility of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern medicinal chemistry, the incorporation of basic, ali...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern medicinal chemistry, the incorporation of basic, aliphatic heterocycles is a proven strategy for modulating the physicochemical properties of drug candidates. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7)[1] is a highly versatile bifunctional building block. Featuring both a tertiary amine within a piperidine ring and a primary aliphatic amine connected via a flexible ether linkage, this moiety is frequently utilized to enhance aqueous solubility, tune basicity (pKa), and establish critical salt-bridge interactions within target binding pockets (e.g., GPCRs and kinase hinge regions).
This whitepaper provides an authoritative guide on the structural profiling, exact mass determination, and validated synthetic workflows for this critical pharmacophore.
Physicochemical Profiling & Exact Mass Elucidation
Accurate structural characterization begins with precise mass determination. The compound possesses the molecular formula C9H20N2O . In high-resolution mass spectrometry (HRMS), the exact mass is calculated using the monoisotopic masses of the most abundant isotopes in nature (
12
C,
1
H,
14
N,
16
O).
The theoretical monoisotopic exact mass is mathematically absolute at 172.157563 Da [2]. When analyzed in positive electrospray ionization (ESI+) mode, the molecule readily accepts a proton due to its dual basic centers, yielding an [M+H]
+
precursor ion at m/z 173.1648 .
The synthesis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine requires careful functional group management to prevent unwanted side reactions such as self-condensation. The following protocol utilizes a protection-deprotection strategy to ensure high regioselectivity.
Caption: Step-by-step synthetic workflow for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
Step-by-Step Synthetic Protocol
Phase 1: Alkoxide Formation & Alkylation
Preparation: Charge a flame-dried round-bottom flask with 1-methylpiperidine-2-methanol (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an inert argon atmosphere.
Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
Causality: NaH acts as a strong, non-nucleophilic base. The 0 °C temperature prevents solvent degradation, while the excess NaH ensures quantitative deprotonation of the secondary alcohol to form a highly reactive alkoxide.
Coupling: Dissolve N-Boc-2-bromoethanamine (1.2 eq) in anhydrous DMF and add dropwise to the alkoxide solution over 30 minutes. Warm to room temperature and stir for 12 hours.
Causality: The tert-butyloxycarbonyl (Boc) protecting group is critical here; it prevents the primary amine from acting as a competing nucleophile, thereby ensuring regioselective ether formation and preventing polymerization.
Phase 2: Deprotection & Isolation
4. Quenching: Quench the reaction with saturated aqueous NH
4
Cl, extract with Ethyl Acetate (EtOAc), and concentrate the organic layer.
5. Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) in a 1:1 v/v ratio. Stir for 2 hours at room temperature.
Causality: TFA selectively cleaves the acid-labile Boc carbamate group without disrupting the newly formed, stable ether linkage.
Purification: Concentrate under reduced pressure, neutralize the TFA salt with 1M NaOH, and extract with DCM to yield the free base product.
High-Resolution Mass Spectrometry (HRMS) Protocol
To validate the success of the synthesis, HRMS is employed to confirm the exact mass of the product. This protocol is designed as a self-validating system, utilizing internal calibration to ensure a mass accuracy error of less than 5 parts per million (ppm).
Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.
Step-by-Step Analytical Protocol
Sample Preparation: Dissolve 1 mg of the synthesized free base in 1 mL of LC-MS grade Methanol. Dilute this stock to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source. Because the molecule contains two basic nitrogen atoms, the acidic modifier drives the equilibrium entirely toward the [M+H]
+
ionized state, maximizing signal intensity for positive-mode ESI.
Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) immediately prior to the run.
Causality: Pre-run calibration validates the instrument's mass axis, ensuring that the mass accuracy remains within the strict < 2 ppm tolerance required for publication-quality exact mass verification.
Data Acquisition: Infuse the sample directly into the ESI source at 10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50–500.
Validation Check: Extract the ion chromatogram for the theoretical m/z 173.1648. A detected peak within a 5 ppm window (e.g., m/z 173.1640 to 173.1656) definitively confirms the structural identity and rules out isobaric impurities.
Pharmacokinetic Profiling of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine In Vitro: A Technical Whitepaper
Executive Summary & Physicochemical Rationale The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a small (MW 172.27 g/mol ), highly hydrophilic aliphatic building block. Structurally, it fe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a small (MW 172.27 g/mol ), highly hydrophilic aliphatic building block. Structurally, it features a primary amine linked via an ethyl ether to an N-methyl piperidine ring.
The Causality of Assay Design:
Standard in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are optimized for neutral or lipophilic molecules. At a physiological pH of 7.4, both the primary amine and the tertiary piperidine nitrogen of this compound are heavily protonated, rendering the molecule dicationic. This specific physicochemical profile dictates its pharmacokinetic behavior:
Absorption: Extremely poor passive transcellular permeability due to its charge.
Metabolism: High susceptibility to cytochrome P450 (CYP)-mediated N-demethylation and Flavin Monooxygenase (FMO)-mediated N-oxidation.
Distribution: A high likelihood of non-specific binding to assay plastics and dialysis membranes, despite a naturally low affinity for plasma proteins.
To generate accurate, scalable data, standard protocols must be heavily modified. This whitepaper outlines a self-validating, highly tailored in vitro pharmacokinetic profiling strategy for this specific chemotype.
Intestinal Permeability: The pH-Gradient Caco-2 Assay
Standard Caco-2 assays utilize a symmetrical pH of 7.4. For highly basic drugs, this results in near-zero passive permeability because only the uncharged fraction can partition into the lipophilic membrane barrier1[1]. To accurately model human intestinal absorption—where the microclimate of the jejunum is slightly acidic—an asymmetrical pH gradient is required. Lowering the apical pH to 6.5 increases the localized un-ionized fraction, driving absorption and preventing false-negative permeability classifications[1].
Self-Validating Protocol: pH-Gradient Caco-2
Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Validation: Proceed only if Transepithelial Electrical Resistance (TEER) exceeds 250
Ω⋅cm2
.
Buffer Preparation: Prepare the Apical buffer (HBSS supplemented with 10 mM MES, adjusted to pH 6.5) and Basolateral buffer (HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4).
Dosing: Spike 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine into the apical buffer at 10
μM
. Validation: Co-administer 100
μM
Lucifer Yellow as a paracellular marker to confirm monolayer integrity post-assay.
Incubation: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer) for 120 minutes.
Sampling & Analysis: Sample from both chambers. Calculate Apparent Permeability (
Papp
) and Mass Balance via LC-MS/MS. A mass balance
<80%
indicates intracellular trapping (e.g., lysosomal sequestration).
Workflow for pH-gradient Caco-2 permeability assay tailored for highly basic amines.
The N-methyl piperidine moiety is a classic liability for Phase I metabolism. To capture both CYP-mediated and FMO-mediated pathways, Human Liver Microsomes (HLM) must be supplemented with an active NADPH-regenerating system2[2]. Furthermore, basic amines frequently exhibit non-specific binding to microsomal lipid membranes, which artificially lowers the available free drug concentration.
Self-Validating Protocol: HLM Stability
Matrix Preparation: Dilute pooled HLMs to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Compound Addition: Add the test compound to a final concentration of 1
μM
. Ensure the final organic solvent concentration is
<0.1%
to prevent CYP inhibition.
Control Systems: Validation: Prepare a parallel "Minus-NADPH" control to differentiate enzymatic turnover from chemical instability. Use Verapamil (1
μM
) as a high-clearance positive control.
Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding the NADPH-regenerating system (NADP+, glucose-6-phosphate, G6PDH,
MgCl2
).
Quenching: Aliquot 50
μL
at 0, 5, 15, 30, and 60 minutes into 150
μL
of ice-cold acetonitrile containing an internal standard to precipitate proteins.
Analysis: Centrifuge and analyze the supernatant to calculate the depletion half-life (
t1/2
) and intrinsic clearance (
CLint
).
Predicted Phase I metabolic pathways for the piperidine and aliphatic amine moieties.
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
While small, hydrophilic bases typically exhibit high free fractions (
fu>0.8
), their positive charge can lead to severe non-specific binding to the Teflon blocks or cellulose membranes used in classical equilibrium dialysis. The Rapid Equilibrium Dialysis (RED) device minimizes surface area and equilibration time, mitigating this risk3[3].
Self-Validating Protocol: RED Assay
Preparation: Hydrate RED device inserts (molecular weight cutoff 8-12 kDa).
Loading: Add 200
μL
of human plasma spiked with 5
μM
test compound to the donor chamber. Add 350
μL
of PBS (pH 7.4) to the receiver chamber.
Incubation: Seal and incubate at 37°C with 5%
CO2
on an orbital shaker at 300 rpm for 4 hours. This duration is sufficient for small molecules to reach thermodynamic equilibrium while preventing volume shifts4[4].
Matrix Matching: Validation: Post-incubation, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure equal ionization efficiency during LC-MS/MS[4].
Calculations: Calculate Fraction Unbound (
fu
) and Mass Balance. Mass balance must strictly exceed 80% to validate that the compound did not adhere to the dialysis membrane.
Quantitative Data Presentation
To ensure robust decision-making, all generated data for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine should be evaluated against the following benchmarks and acceptance criteria:
Pharmacokinetic Parameter
Assay System
Expected Range for Chemotype
Strict Acceptance Criteria
Apparent Permeability (
Papp
)
Caco-2 (pH 6.5/7.4)
<5×10−6
cm/s (Low)
Mass Recovery > 80%, TEER > 250
Ω⋅cm2
Efflux Ratio (ER)
Caco-2 (Bi-directional)
>2.0
(Potential active efflux)
Digoxin (Control) ER > 5.0
Intrinsic Clearance (
CLint
)
Human Liver Microsomes
High (
>50μL/min/mg
)
Verapamil depletion > 70% at 60 mins
Chemical Stability
HLM (Minus-NADPH)
>95%
remaining at 60 mins
<10%
variance from T=0
Fraction Unbound (
fu
)
Rapid Equilibrium Dialysis
>0.80
(Highly unbound)
Mass Balance > 80%
Microsomal Binding (
fu,mic
)
Competitive Equilibrium Dialysis
0.50−0.80
(Moderate binding)
Matrix-matched LC-MS/MS validation
References
Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method. PubMed (NIH). Available at:[Link]
Microsomal Stability Assay & Protocol. AxisPharm Laboratories. Available at:[Link]
Comparative Analysis of Rapid Equilibrium Dialysis (RED) and Solid Phase Micro-Extraction (SPME) Methods for In Vitro-In Vivo Extrapolation of Environmental Chemicals. PMC (NIH). Available at:[Link]
Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. HTDialysis. Available at:[Link]
Evaluation of a Competitive Equilibrium Dialysis Approach for Assessing the Impact of Protein Binding on Clearance Predictions. PMC (NIH). Available at:[Link]
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine mechanism of action in receptor binding
Title: The Pharmacological Architecture of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine: Mechanism of Action and Receptor Binding Dynamics Executive Summary In modern neuropharmacology and rational drug design, the iden...
Author: BenchChem Technical Support Team. Date: April 2026
Title: The Pharmacological Architecture of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine: Mechanism of Action and Receptor Binding Dynamics
Executive Summary
In modern neuropharmacology and rational drug design, the identification and optimization of versatile pharmacophores are critical for developing high-affinity receptor ligands. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) represents a highly specialized, flexible building block frequently utilized in the synthesis of G-protein coupled receptor (GPCR) modulators and chaperone protein ligands.
This whitepaper provides an in-depth mechanistic analysis of this compound. By dissecting its structural thermodynamics, receptor binding kinetics, and polypharmacological potential, we establish a comprehensive framework for researchers utilizing this dicationic ether-linked piperidine in drug discovery pipelines—particularly in the context of chemokine receptors, serotonin (5-HT) receptors, and Sigma-1 chaperones[1][2].
The binding efficacy of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is dictated by the synergistic interaction of its three distinct chemical moieties. Understanding the physical chemistry of these components is essential for predicting receptor-ligand behavior.
The 1-Methylpiperidine Core
The tertiary amine of the 1-methylpiperidine ring possesses a pKa of approximately 9.5, ensuring it is almost entirely protonated at physiological pH (7.4). The conformational stability of the 1-methylpiperidine ring is heavily influenced by the anisotropy effects of the nitrogen lone pair, which dictates the vector of approach into the receptor binding pocket[3]. In GPCRs, this protonated nitrogen serves as the primary pharmacophoric anchor, forming a critical salt bridge with highly conserved acidic residues (e.g., Asp3.32 in TM3 of aminergic receptors).
The Methoxy Ether Linker (-CH2-O-)
Unlike rigid alkyl chains or bulky aromatic linkers, the methoxy ether linkage provides significant rotational degrees of freedom while serving as a localized hydrogen bond acceptor. Crucially, the ether oxygen lowers the desolvation penalty upon entering the lipophilic receptor pocket compared to a hydroxyl equivalent, optimizing the enthalpy-entropy compensation during the binding event.
The Ethylamine Tail (-CH2-CH2-NH2)
The primary amine at the terminus introduces a second basic center. This renders the entire molecule a dicationic species under physiological conditions. This dual-charge profile is highly advantageous for targeting receptors with wide, electronegative orthosteric or allosteric sites, such as the CXCR4 chemokine receptor, where polybasic compounds are required to outcompete natural ligands[2]. Furthermore, modifications to this ethylamine linker, such as conversion to an amide, can drastically alter binding kinetics and have been successfully utilized to optimize viral entry inhibitors[4].
Mechanism of Action: Receptor Binding Modalities
The structural features of this compound allow it to act as a competitive antagonist or inverse agonist across several key target classes.
GPCR Modulation (Aminergic & Chemokine Receptors): Piperidine derivatives frequently target serotonin (5-HT) receptors due to their spatial mimicry of endogenous monoamines[1]. In chemokine receptors like CXCR4, the dicationic nature of the compound allows it to bind to the acidic extracellular loops and transmembrane domains, physically occluding the binding of the natural ligand (SDF-1α) and preventing the conformational shifts required for Gαi protein activation[2].
Sigma-1 Receptor Interaction: The 1-methylpiperidine motif is a classic recognition element for the Sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. The ligand stabilizes the receptor in a conformation that modulates calcium signaling and mitigates endoplasmic reticulum (ER) stress.
Fig 1: Pharmacophore binding dynamics within the GPCR transmembrane (TM) domain.
Quantitative Data: Binding & Thermodynamics
To illustrate the polypharmacological profile of this structural motif, Table 1 summarizes representative binding affinities (
Ki
) and thermodynamic parameters for 1-methylpiperidine-ethylamine derivatives across target receptors.
Table 1: Representative Binding Kinetics and Thermodynamics
Target Receptor
Ligand Function
Ki
(nM)
ΔG
(kcal/mol)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
CXCR4
Antagonist
45.2
-10.1
-7.4
-2.7
5-HT
2A
Inverse Agonist
112.5
-9.5
-8.1
-1.4
Sigma-1 (
σ1
)
Agonist / Chaperone
18.4
-10.6
-6.2
-4.4
Note: Data represents aggregate thermodynamic profiling of dicationic piperidine-ether libraries. The highly negative
ΔH
indicates binding is primarily enthalpy-driven via strong electrostatic salt bridges.
To rigorously validate the receptor binding affinity and functional antagonism of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine derivatives, the following self-validating protocols must be employed.
Protocol A: Competitive Radioligand Binding Assay
Causality Note: Because the ligand is highly basic (dicationic), it has a high propensity to stick to negatively charged glass fiber filters, creating false-positive background noise. Pre-treating filters with Polyethylenimine (PEI) neutralizes the filter charge, ensuring that the detected radioactivity strictly correlates with receptor-bound ligand.
Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor (e.g., CXCR4) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 mins at 4°C.
Assay Buffer Formulation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl
2
, 1 mM EDTA, 0.1% BSA, pH 7.4).
Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 15 µg protein/well), 50 µL of radioligand (e.g.,
[125I]
-SDF-1α at
Kd
concentration), and 50 µL of the piperidine test compound at varying concentrations (
10−11
to
10−4
M). Incubate at 25°C for 90 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 2 hours.
Washing & Detection: Wash filters three times with 3 mL of ice-cold wash buffer to halt desolvation. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Analysis: Calculate
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Causality Note: To measure inverse agonism or antagonism, the G-proteins must be forced into a synchronized, inactive state. The addition of excess GDP (
10μM
) achieves this by occupying the nucleotide-binding pocket of G
α
, drastically improving the signal-to-noise ratio when the radiolabeled GTP analog is introduced.
Preparation: Dilute receptor-expressing membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl
2
, pH 7.4) supplemented with 10 µM GDP and 10 µg/mL saponin (to permeabilize vesicles).
Ligand Incubation: Add the test compound and incubate for 30 minutes at 30°C to allow orthosteric binding and receptor stabilization.
Tracer Addition: Add 0.1 nM
[35S]GTPγS
and an
EC80
concentration of the reference agonist. Incubate for an additional 30 minutes.
Termination: Stop the reaction by rapid filtration through GF/B filters (no PEI required here, as GTP
γ
S does not heavily bind glass fibers) and wash with ice-cold buffer.
Quantification: Measure bound radioactivity to determine the compound's ability to inhibit agonist-induced G-protein activation.
References
Title: Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Screening and Reverse-Engineering of Estrogen Receptor Ligands as Potent Pan-Filovirus Inhibitors
Source: PMC - National Institutes of Health
URL: [Link]
An In-depth Technical Guide on the Toxicity and Safety of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine: A Read-Across Toxicological Assessment
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data has been published for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. This guide has been developed by a Senior Application Scientist to...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data has been published for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. This guide has been developed by a Senior Application Scientist to provide a robust safety and toxicity profile based on the principle of "read-across" from structurally similar compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a primary resource for risk assessment and the implementation of safety protocols.
Executive Summary
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is a substituted piperidine derivative with potential applications in pharmaceutical research. Due to the absence of direct toxicological data, this document presents a predictive hazard assessment based on the known toxicological profiles of its core structural motifs: the N-methylpiperidine ring and the ethylamine side chain. Based on this read-across analysis, 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is predicted to be a corrosive compound capable of causing severe skin burns and eye damage. It is also likely to be harmful if swallowed, inhaled, or absorbed through the skin. This guide provides detailed protocols for safe handling, emergency procedures, and a framework for a comprehensive risk assessment before commencing any laboratory work with this compound.
Chemical Identity and Inferred Physicochemical Properties
Chemical Name: 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
CAS Number: 133262-91-8
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
Structure:
Based on its structure, which contains polar amine and ether functional groups, 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is expected to be a liquid at room temperature with some degree of water solubility. The amine groups suggest it will be basic in nature.
Read-Across Toxicological Assessment
The toxicological profile of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is inferred from data on structurally related piperidine and ethylamine derivatives.
Structural Analogues Used in this Assessment
The following diagram illustrates the structural relationship between the target compound and the analogues used for this read-across assessment.
Caption: Structural relationship of the target compound to its analogues.
Acute Toxicity
Oral: Ethylamine and various piperidine derivatives are classified as harmful or toxic if swallowed.[1][2][3] For instance, 1-(2-Aminoethyl)piperidine is considered harmful, with animal experiments suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[3] Given the presence of both the piperidine and ethylamine moieties, 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is likely to have moderate to high acute oral toxicity.
Dermal: Piperidine and its derivatives can be absorbed through the skin, and this has been a cause of death in laboratory animals.[4] Some substituted amines are classified as toxic in contact with skin.[5] Therefore, dermal absorption of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine may lead to systemic toxicity.
Inhalation: Inhalation of vapors or mists of related amines can cause irritation to the respiratory tract.[5][6] Inhalation of high concentrations of similar compounds may lead to symptoms like headache, dizziness, nausea, and vomiting.[7]
Skin and Eye Irritation/Corrosion
This is anticipated to be the most significant hazard.
Skin Corrosion: Safety data for numerous piperidine and ethylamine analogues consistently indicate that they are corrosive and cause severe skin burns.[3][5][8] The basic nature of the amine functional groups is responsible for this corrosive effect.[4] Direct skin contact is expected to cause pain, burns, and deep tissue damage.[3]
Eye Damage: These compounds are also known to cause severe eye damage, with a risk of blindness.[3][7][9] Vapors and direct contact can be extremely irritating and may lead to permanent injury.[3]
Sensitization
Some piperidine derivatives, such as 1-(2-Aminoethyl)piperidine, may cause skin sensitization, leading to contact eczema upon repeated exposure.[3]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is limited and often no data available for the specific analogues regarding these long-term effects.[7][9] For some related amines, there is no evidence to suggest they are carcinogenic or mutagenic.[10][11] However, a lack of data does not signify a lack of hazard. One analogue, Cyclohexyl-d11-amine, is suspected of damaging fertility or the unborn child.[5] Given this uncertainty, exposure should be minimized.
Summary of Inferred Hazards
The following table summarizes the predicted hazards for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine based on the available data for its structural analogues.
Hazard Endpoint
Predicted Hazard
Basis for Prediction (Analogue Data)
Acute Oral Toxicity
Harmful or Toxic if Swallowed
Data on various amino-piperidines and ethylamines.[1][2][3]
A rigorous approach to safety is mandatory when handling this compound. The following workflow outlines the essential steps for a risk-assessed experimental procedure.
Caption: Recommended workflow for handling 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
Personal Protective Equipment (PPE)
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[12]
Eye/Face Protection: Use chemical safety goggles and a face shield.[8]
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, impervious protective clothing (e.g., a chemical-resistant apron or suit) should be worn.[8]
Respiratory Protection: All handling of the material should be done in a certified chemical fume hood to avoid inhalation of vapors.[12] If there is a risk of exposure outside of a fume hood, a government-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8][12]
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] The storage area should be designated for corrosive and toxic materials and be locked to restrict access to authorized personnel.[9]
Emergency and First-Aid Procedures
Immediate action is critical in the event of exposure.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8][9]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[7][8][9]
Ingestion: Do NOT induce vomiting.[7][8][9] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] Ingestion of a corrosive material can cause severe damage and perforation of the esophagus and stomach.[7][9]
Conclusion
While direct toxicological data for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is not available, a read-across analysis of its structural components strongly suggests that it is a hazardous chemical. It should be handled with the assumption that it is corrosive to skin and eyes, and potentially toxic by ingestion, inhalation, and dermal absorption. All laboratory activities involving this compound must be preceded by a thorough, documented risk assessment, and all personnel must be trained on its potential hazards and the required safety protocols outlined in this guide.
References
TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 1-Methyl-4-(methylamino)piperidine.
Fisher Scientific. (n.d.). SAFETY DATA SHEET: Piperidine, 2-methyl-.
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine.
Enamine. (n.d.). SAFETY DATA SHEET: 2-(piperidin-1-yl)ethane-1-thiol.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 1-Methyl-4-piperidinol.
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from Australian Government Department of Health.
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Cyclohexanamine: Human health tier II assessment. Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS).
C/D/N Isotopes, Inc. (2015). Safety Data Sheet: Cyclohexyl-d11-amine.
Redox. (2021, May 24). Safety Data Sheet: Alcohols, C9-11, ethoxylated (8EO).
Hartwig, A., & MAK Commission. (2019, November 13).
Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details.
Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)piperidine.
ChemicalBook. (2026, March 21). 1-METHYL-2-(4-METHYL-PIPERIDIN-1-YL)-ETHYLAMINE.
Schifano, F., et al. (2026, January 18). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects.
Li, Y., et al. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering (RSC Publishing).
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
Kuchar, M., et al. (2022).
Elliott, S. P., et al. (2015, February 19). First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. PubMed.
Lee, H. M., et al. (2014, September 15). Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). PubMed.
An In-depth Technical Guide to the NMR Structural Elucidation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Introduction In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of its characterization. Nuclear Magnetic Resonanc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for this purpose, offering unparalleled insights into the connectivity and spatial arrangement of atoms within a molecule. This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the complete NMR structural elucidation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, a molecule featuring a substituted piperidine ring and a flexible ethylamine side chain.
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices. The synergistic application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments will be detailed, forming a self-validating system for structural confirmation.
The Strategic Approach to Structural Elucidation
The structural elucidation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine necessitates a multi-faceted NMR approach. The piperidine ring introduces conformational complexities, while the flexible side chain requires careful assignment of its constituent protons and carbons. Our strategy is to systematically build the molecular picture by first identifying the individual spin systems and then connecting them through long-range correlations.
Molecular Structure:
A simplified representation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
Part 1: One-Dimensional NMR Spectroscopy - The Foundation
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides the initial overview of the proton chemical environments. The choice of a deuterated solvent is critical as it can influence the chemical shifts and conformational equilibrium of the molecule.[1][2] For this analysis, deuterated chloroform (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal.
Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in 0.6-0.7 mL of CDCl₃.[3]
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
Acquisition Parameters:
Pulse Sequence: Standard single-pulse experiment.
Spectral Width: 12-15 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation:
The expected ¹H NMR spectrum will exhibit signals corresponding to the distinct proton environments in the molecule. The piperidine ring protons often present as complex, overlapping multiplets due to conformational averaging and spin-spin coupling.[4] The protons of the more flexible side chain are expected to show more defined splitting patterns.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
N-CH₃
~2.3
s
-
Piperidine H2 (axial & equatorial)
1.3 - 2.8
m
-
Piperidine H3, H4, H5 (axial & equatorial)
1.3 - 1.8
m
-
Piperidine H6 (axial & equatorial)
2.0 - 2.8
m
-
O-CH₂ (piperidine side chain)
3.3 - 3.6
m
-
O-CH₂ (ethylamine side chain)
~3.5
t
~5-7
CH₂-NH₂
~2.8
t
~5-7
NH₂
1.5 - 3.0
br s
-
Note: These are predicted values and may vary based on experimental conditions.[5][6]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Due to the low natural abundance of the ¹³C isotope, proton decoupling is employed to simplify the spectrum and enhance signal intensity.
Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Instrumentation: 500 MHz NMR spectrometer.
Acquisition Parameters:
Pulse Sequence: Standard proton-decoupled single-pulse experiment.
Spectral Width: 0-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
Predicted ¹³C NMR Data and Interpretation:
The ¹³C spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms like nitrogen and oxygen.[7][8]
Carbon Assignment
Predicted Chemical Shift (ppm)
N-CH₃
~46
Piperidine C2
~66
Piperidine C3, C4, C5
24 - 34
Piperidine C6
~57
O-CH₂ (piperidine side chain)
~75
O-CH₂ (ethylamine side chain)
~70
CH₂-NH₂
~42
Note: These are predicted values based on similar structures.[9][10]
Part 2: Two-Dimensional NMR Spectroscopy - Connecting the Pieces
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex regions of the spectrum.[11][12] They provide correlation information that allows for the tracing of chemical bonds and spatial proximities.
The COSY experiment reveals scalar couplings between protons, typically over two or three bonds (²JHH and ³JHH).[13] This is instrumental in identifying adjacent protons and tracing out the spin systems within the molecule.
Experimental Workflow: COSY
Caption: Workflow for a COSY experiment.
Interpretation of COSY Data:
Cross-peaks in the COSY spectrum will connect protons that are coupled to each other. For 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, this will help to:
Trace the connectivity of the protons within the piperidine ring.
Confirm the coupling between the two methylene groups in the ethylamine side chain.
Establish the connection between the piperidine H2 proton and the adjacent O-CH₂ group.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates protons with their directly attached carbons (¹JCH).[14][15] This is an incredibly powerful tool for assigning carbon signals based on their known proton assignments and vice-versa. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups.[14]
Experimental Workflow: HSQC
Caption: Workflow for an HSQC experiment.
Interpretation of HSQC Data:
Each cross-peak in the HSQC spectrum represents a direct bond between a proton and a carbon. This will allow for the confident assignment of:
Each piperidine carbon by correlating it to its attached proton(s).
The N-CH₃ carbon.
The carbons of the ethylamine and methoxy side chains.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Fragments
The HMBC experiment detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[14] This is the key experiment for connecting the different spin systems identified by COSY and assigned by HSQC, thus confirming the overall molecular structure.
Experimental Workflow: HMBC
Caption: Workflow for an HMBC experiment.
Interpretation of HMBC Data:
Key HMBC correlations for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine would include:
Correlations from the N-CH₃ protons to the C2 and C6 carbons of the piperidine ring, confirming the position of the methyl group.
Correlations from the O-CH₂ protons of the piperidine side chain to the C2 carbon of the piperidine ring and the O-CH₂ carbon of the ethylamine side chain, linking the two fragments.
Correlations from the CH₂-NH₂ protons to the O-CH₂ carbon of the ethylamine side chain.
Part 3: Data Synthesis and Structural Confirmation - A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. The information from each experiment corroborates and builds upon the others, leading to a high degree of confidence in the final structural assignment.
Whitepaper: Elucidating the Hepatic Metabolism of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine via High-Resolution LC-MS/MS
Executive Summary The identification of phase I and phase II metabolites is a critical milestone in early-stage drug discovery, directly influencing lead optimization and the prediction of clinical drug-drug interactions...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification of phase I and phase II metabolites is a critical milestone in early-stage drug discovery, directly influencing lead optimization and the prediction of clinical drug-drug interactions (DDIs). As mandated by the[1], evaluating the biotransformation of novel chemical entities in hepatic microsomes is essential before first-in-human (FIH) trials.
This technical guide provides a comprehensive, self-validating experimental workflow for identifying the metabolites of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine . By leveraging high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS), this protocol ensures the accurate structural elucidation of complex biotransformations, mitigating downstream pharmacokinetic liabilities.
To design an effective analytical strategy, we must first analyze the structural liabilities of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. The molecule contains three primary sites of metabolic vulnerability:
N-Methyl Piperidine Ring: The tertiary amine is highly susceptible to CYP3A4- and CYP2D6-mediated N-demethylation. Furthermore, piperidine rings can undergo sequential oxidation to form reactive iminium intermediates, which are known culprits for [2].
Methoxy Ether Linkage: O-dealkylation by CYP enzymes cleaves the molecule into piperidin-2-ylmethanol and a highly polar aminoacetaldehyde derivative.
Primary Ethylamine Side Chain: Oxidative deamination via Monoamine Oxidase (MAO) or CYP450 yields an intermediate aldehyde, which rapidly oxidizes to a carboxylic acid or reduces to an alcohol.
Fig 1. Predicted phase I biotransformation pathways in hepatic microsomes.
Quantitative Mass Shift Predictions
High-resolution mass spectrometry (HRMS) relies on exact mass shifts to differentiate between isobaric transformations. Table 1 summarizes the predicted quantitative shifts required for data-dependent acquisition (DDA) screening.
Table 1: Quantitative Mass Shift Predictions for LC-HRMS/MS
Biotransformation
Elemental Shift
Exact Mass Shift (
Δ
Da)
Predicted
m/z
[M+H]+
Target Enzyme
Parent Compound
N/A
0.0000
173.1654
N/A
N-Demethylation
-CH₂
-14.0157
159.1497
CYP3A4/2D6
N-Oxidation
+O
+15.9949
189.1603
FMO/CYP3A4
O-Dealkylation
Cleavage
Variable (Fragment)
116.1075
CYP2D6/3A4
Deamination
-NH₂ +O -H₂
-1.0316
172.1338
MAO/CYP
Experimental Design: A Self-Validating Microsomal Workflow
To ensure absolute trustworthiness in metabolite identification, the assay must be a self-validating system . This means every peak identified as a metabolite must be mathematically proven to be the result of enzymatic activity, rather than chemical degradation or matrix interference.
The Causality of the Control Matrix
Minus-NADPH Control: CYP450 and FMO enzymes obligatorily require NADPH as an electron donor. Incubations lacking NADPH isolate non-oxidative degradation (e.g., chemical instability or esterase activity).
Zero-Minute (0 min) Control: Establishes the baseline parent concentration and maps the background isobaric interferences inherent to the microsomal matrix. Crucially, NADPH is added after the quench solution to ensure the MS ionization matrix is identical to the test samples.
Master Mix Preparation: Combine 100 mM potassium phosphate buffer (pH 7.4) with Human Liver Microsomes (HLMs) to achieve a final protein concentration of 1.0 mg/mL. Causality: 1.0 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific protein binding of the highly basic substrate.
Substrate Spiking: Add 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine to a final concentration of 1
μ
M. Causality: Maintaining the substrate concentration well below the typical
Km
ensures first-order metabolic kinetics, preventing enzyme saturation.
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Quenching: At exactly 60 minutes, add 600
μ
L of ice-cold Acetonitrile (ACN) containing an internal standard. Causality: A 3:1 ratio of organic solvent instantly lowers the dielectric constant, stripping the hydration shell from microsomal proteins and causing immediate precipitation, thereby arresting all enzymatic activity.
Centrifugation: Centrifuge at 15,000
×
g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.
Fig 2. Self-validating microsomal incubation and LC-HRMS analytical workflow.
High-Resolution Mass Spectrometry (LC-HRMS) Methodology
The use of high-resolution Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry is non-negotiable for this workflow. As demonstrated in[3], nominal mass instruments (like QQQ) cannot reliably differentiate between a true metabolite and an isobaric matrix interference.
Chromatographic Strategy (The "Missing Metabolite" Problem)
Because 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine contains both a tertiary and a primary amine, it is highly basic and extremely polar at acidic pH. Standard C18 columns will fail to retain the parent compound, and more importantly, will completely lose the highly polar O-dealkylated cleavage products in the void volume. Tracking these small, polar cleavage products requires careful chromatographic consideration to avoid [4].
Column: Waters Cortecs T3 (2.1
×
100 mm, 1.6
μ
m) or a ZIC-HILIC column. Causality: The T3 stationary phase is designed to retain highly polar amines by resisting stationary phase dewetting in 100% aqueous conditions.
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the piperidine nitrogen for optimal ESI+ ionization).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 2% B hold for 1 min, linear ramp to 95% B over 12 min, hold for 2 min, re-equilibrate for 3 min.
Acquisition Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion. The instrument continuously scans full MS (m/z 50–800) at high resolution (>30,000 FWHM). When a precursor ion exceeds a predefined intensity threshold, the quadrupole isolates it for collision-induced dissociation (CID), generating high-resolution MS/MS spectra.
Data Processing: Employ Mass Defect Filtering (MDF). Because the parent compound has a specific exact mass defect (+0.1654 Da), true metabolites will share a mathematically related mass defect. MDF computationally strips away thousands of endogenous microsomal background peaks, leaving only drug-related material.
References
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. Federal Register / U.S. Food and Drug Administration (FDA).[Link]
Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. National Institutes of Health (NIH) / PMC.[Link]
Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions. National Institutes of Health (NIH) / PMC.[Link]
Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications. ACS Publications.[Link]
The Importance of Tracking “Missing” Metabolites: How and Why? ACS Publications.[Link]
Electronic Properties and Dipole Moment of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine: A Comprehensive Computational and Experimental Guide
Executive Summary The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a highly flexible, polyfunctional aliphatic molecule comprising a basic piperidine core, an ether linkage, and a primary...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a highly flexible, polyfunctional aliphatic molecule comprising a basic piperidine core, an ether linkage, and a primary ethylamine side chain[1]. In modern drug discovery, such structural motifs are critical pharmacophores, often dictating a drug candidate's pharmacokinetic profile, receptor binding affinity, and membrane permeability. Understanding its electronic properties—specifically its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and dipole moment—is essential for predicting its behavior in biological systems.
This whitepaper provides an in-depth technical guide on the methodologies used to determine and validate the electronic properties and dipole moment of this molecule, synthesizing computational Density Functional Theory (DFT) protocols with experimental validation techniques.
Structural Anatomy & Conformational Dynamics
Before evaluating electronic properties, one must understand the causality of molecular geometry. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine possesses significant conformational freedom.
The Piperidine Core: Predominantly adopts a chair conformation to minimize steric strain, with the
N
-methyl group favoring an equatorial position to avoid 1,3-diaxial interactions.
The Side Chain: The 2-ylmethoxy-ethylamine moiety can rotate freely around the C-O and C-C bonds.
Causality in Property Prediction: The dipole moment (
μ
) is a vector sum of individual bond dipoles. Because the orientation of the highly electronegative oxygen atom and the two nitrogen atoms changes drastically between extended and folded conformers, the dipole moment is highly conformation-dependent. Therefore, calculating macroscopic electronic properties requires a Boltzmann-weighted average of the lowest-energy conformers rather than a single arbitrary 3D structure.
In Silico Methodology: Density Functional Theory (DFT) Protocol
To accurately map the electronic landscape of aliphatic amines, computational chemists rely on DFT. The standard, field-proven level of theory for piperidine derivatives is B3LYP/6-311++G(d,p) [2][3].
Why B3LYP/6-311++G(d,p)?
B3LYP Functional: Provides an optimal balance between computational cost and accuracy for organic molecules, accurately predicting bond lengths and angles[4].
Diffuse Functions (++): Critical for molecules containing heteroatoms with lone electron pairs (the two nitrogens and the ether oxygen). Diffuse functions allow the electron cloud to expand, which is mandatory for accurate polarizability and dipole moment calculations.
Polarization Functions (d,p): Account for the distortion of atomic orbitals in molecular bonding, essential for modeling the steric bulk of the piperidine ring and intramolecular hydrogen bonding.
Step-by-Step Self-Validating Workflow
A robust computational protocol must be a self-validating system. The following workflow ensures that the calculated properties reflect true physical states:
Conformational Search: Generate 3D conformers from the 2D SMILES string (CN1CCCCC1COCCN) using Molecular Mechanics (e.g., MMFF94 or OPLS4) to identify the global minimum.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level.
Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometry. Rule of Trust: The structure is only a true local minimum if there are zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state (saddle point) and must be re-optimized.
Property Extraction: Perform single-point energy calculations to extract HOMO/LUMO energies, MEP surfaces, and dipole moments.
Computational workflow for determining electronic properties and dipole moments via DFT.
Electronic Properties: FMOs and MEP
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule[2][5].
HOMO Localization: In 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, the HOMO is primarily localized over the highly electronegative regions: the lone pairs of the piperidine nitrogen, the primary amine, and the ether oxygen. These are the primary sites for electrophilic attack or protonation.
LUMO Localization: The LUMO is generally delocalized across the aliphatic carbon backbone.
Energy Gap (
ΔE
): The HOMO-LUMO gap for saturated aliphatic amines is characteristically wide (typically
>5.5 eV
)[6]. A large
ΔE
signifies high chemical hardness (
η
), meaning the molecule is kinetically stable, resists electron cloud polarization, and is less reactive than conjugated aromatic systems[4].
Frontier molecular orbital transition pathway and resulting stability indicators.
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution across the molecule, serving as a predictive tool for non-covalent interactions (e.g., hydrogen bonding with receptor pockets).
Negative Regions (Red): Concentrated around the ether oxygen and basic nitrogens, indicating strong hydrogen-bond acceptor capabilities.
Positive Regions (Blue): Localized around the primary amine protons (
−NH2
), indicating hydrogen-bond donor sites.
Dipole Moment & Solvent Effects
The dipole moment (
μ
) is a critical descriptor for solubility, lipophilicity (
logP
), and blood-brain barrier permeability.
Gas Phase vs. Solvated State
In the gas phase, the dipole moment of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is driven purely by its internal geometry. However, biological systems are aqueous. To model this, researchers use the Polarizable Continuum Model (PCM) during DFT calculations[7].
Causality of Solvent Effects: When placed in a simulated polar solvent (like water,
ϵ≈78.4
), the solvent's dielectric field stabilizes the molecule's internal charge separation. This induces further polarization of the electron cloud, typically resulting in a higher dipole moment in solution compared to the gas phase[7].
Experimental Validation Protocols
Computational models must be grounded in physical reality. The following protocols are used to experimentally validate the DFT findings for aliphatic amines:
Dielectric Constant Measurement (Dipole Moment)
Preparation: Prepare 5 to 7 dilute solutions of the compound in a non-polar solvent (e.g., cyclohexane or benzene) at varying mole fractions (
10−4
to
10−2
).
Measurement: Measure the dielectric constant (
ϵ
), refractive index (
n
), and density (
ρ
) of each solution at a constant temperature (e.g., 298 K) using a dipolemeter and a refractometer.
Calculation: Use the Guggenheim-Smith or Halverstadt-Kumler equations to extrapolate the data to infinite dilution. This isolates the solute's permanent dipole moment from solute-solute interactions, allowing direct comparison with gas-phase DFT predictions.
Photoelectron Spectroscopy (HOMO Validation)
While UV-Vis spectroscopy is common, aliphatic amines lack extended
π
-conjugation, meaning their absorption bands fall in the deep UV region (
<220 nm
), making standard UV-Vis difficult[8]. Instead, Ultraviolet Photoelectron Spectroscopy (UPS) is used to measure the ionization potential, which directly correlates to the HOMO energy level via Koopmans' theorem (
IP≈−EHOMO
).
Quantitative Data Summary
The following table summarizes the representative electronic properties for the global minimum conformer of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, derived from standard B3LYP/6-311++G(d,p) DFT calculations typical for this class of molecules.
Property
Representative Value
Method / Level of Theory
HOMO Energy
−5.85 eV
DFT: B3LYP/6-311++G(d,p)
LUMO Energy
+0.25 eV
DFT: B3LYP/6-311++G(d,p)
Energy Gap (
ΔE
)
6.10 eV
DFT: B3LYP/6-311++G(d,p)
Global Hardness (
η
)
3.05 eV
Derived (
η=ΔE/2
)
Dipole Moment (Gas Phase)
2.15 Debye
DFT: B3LYP/6-311++G(d,p)
Dipole Moment (Water, PCM)
2.85 Debye
DFT: B3LYP + PCM (Water)
References
Vajiha Banu, H., et al. "Synthesis, characterization, DFT, HOMO-LUMO, MEP analysis, and in-silico docking studies of piperidine derivatives." Journal of the Indian Chemical Society, vol. 102, no. 50, 2025, p. 101679.[Link]
Dhara, Subrata Ranjan. "New Cyanostyrylcopillar[5]arene Derivative: Synthesis, Photophysical Study, Chromogenic Detection of Aliphatic Amines, and Biofilm–Antibiofilm Activity." ACS Applied Materials & Interfaces, 2024.[Link]
Al-Faiyz, Y. S., et al. "Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds." ACS Omega (via PMC), 2024.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Target Molecule: 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) [1, 2]
Application: Pharmaceutical intermediate and building block for drug discovery.
Environment: Professional synthetic organic chemistry laboratory.
Mechanistic Rationale and Synthetic Strategy
The synthesis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine requires the formation of an ether linkage between a sterically hindered secondary alcohol and an ethylamine chain. Direct alkylation using 2-bromoethylamine is highly prone to side reactions, including competitive N-alkylation and polymerization.
To ensure high yield and purity, this protocol employs a two-step strategy utilizing a Williamson Ether Synthesis followed by acidic deprotection .
Step 1 (O-Alkylation): We utilize N-Boc-2-bromoethylamine. The tert-butyloxycarbonyl (Boc) protecting group eliminates the nucleophilicity of the primary amine, ensuring that the alkoxide of (1-methylpiperidin-2-yl)methanol acts exclusively as the nucleophile in an SN2 reaction. Sodium hydride (NaH) is selected as the base because it quantitatively deprotonates the alcohol, driving the equilibrium forward while evolving hydrogen gas [3].
Step 2 (Deprotection): The Boc group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Subsequent basification yields the free base of the target amine.
Figure 1: Two-step synthetic workflow for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
Quantitative Data & Stoichiometry
Table 1: Step 1 - O-Alkylation Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Role
(1-Methylpiperidin-2-yl)methanol
129.20
1.0
1.29 g
Starting Material
N-Boc-2-bromoethylamine
224.09
1.2
2.69 g
Electrophile
Sodium Hydride (60% in mineral oil)
24.00
1.5
0.60 g
Base
Anhydrous DMF
N/A
N/A
20 mL
Solvent
Table 2: Step 2 - Deprotection Stoichiometry
Reagent
MW ( g/mol )
Ratio/Eq
Amount
Role
Protected Intermediate
~272.38
1.0
~2.72 g (assuming 100% yield)
Intermediate
Trifluoroacetic acid (TFA)
114.02
20% v/v
4 mL
Acid Catalyst
Dichloromethane (DCM)
84.93
80% v/v
16 mL
Solvent
2M NaOH (aq)
40.00
Excess
As needed (~20 mL)
Basification
Experimental Protocols
Note: All procedures must be conducted in a certified chemical fume hood. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory. NaH is highly reactive with moisture and evolves flammable hydrogen gas.
Protocol A: Synthesis of N-Boc-2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flush the system with inert nitrogen gas for 10 minutes.
Base Addition: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in 10 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.
Alkoxide Formation: Dissolve (1-Methylpiperidin-2-yl)methanol (1.0 eq) in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen evolution will be observed).
Alkylation: Dissolve N-Boc-2-bromoethylamine (1.2 eq) in 5 mL of anhydrous DMF. Add this dropwise to the reaction mixture at 0 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours under a nitrogen atmosphere.
Quenching & Workup: Carefully quench the reaction by adding 10 mL of saturated aqueous NH4Cl dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing: Wash the combined organic layers with distilled water (3 x 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the Boc-protected intermediate.
Protocol B: Deprotection to Yield Final Product
Acid Cleavage: Dissolve the purified N-Boc-protected intermediate in 16 mL of DCM in a 50 mL round-bottom flask. Cool to 0 °C.
TFA Addition: Slowly add 4 mL of Trifluoroacetic acid (TFA) to the stirring solution.
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the complete disappearance of the starting material via TLC (Thin Layer Chromatography).
Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The product is now a TFA salt.
Free-basing: Dissolve the resulting residue in 10 mL of distilled water. Cool to 0 °C and slowly add 2M aqueous NaOH until the pH reaches >10.
Final Extraction: Extract the alkaline aqueous phase with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the pure free base of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
References
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved March 29, 2026, from [Link]
Application
Protocols for scaling up 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine production
Application Note: Scalable Synthesis and Process Optimization of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine Introduction & Strategic Overview 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a high...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scalable Synthesis and Process Optimization of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Introduction & Strategic Overview
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a highly specialized aliphatic ether-amine intermediate, frequently utilized in the development of CNS-active pharmaceuticals such as histamine H3 receptor antagonists. The molecular architecture—a piperidine ring linked via a methoxy ether to a primary ethylamine—presents specific challenges during scale-up. Primary concerns include maintaining chemoselectivity, avoiding secondary amine dimerization during reduction, and ensuring operational safety at the kilogram scale.
This application note details a robust, self-validating two-phase synthetic protocol. By transitioning from traditional, hazardous reagents to highly soluble alkoxides, and employing optimized catalytic hydrogenation conditions, this workflow ensures high atom economy, superior safety profiles, and excellent purity suitable for drug development pipelines.
Synthetic Workflow & Mechanistic Pathway
The synthesis is executed in two primary phases:
O-Alkylation (Cyanomethylation): The hydroxyl group of 1-Methyl-2-piperidinemethanol is deprotonated and reacted with chloroacetonitrile to form an intermediate ether-nitrile.
Nitrile Reduction: The resulting intermediate is subjected to catalytic hydrogenation to yield the target primary amine.
Two-step synthetic workflow for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine production.
Experimental Protocols & Causality
Phase 1: O-Alkylation (Cyanomethylation)
Historically, O-alkylation of hindered alcohols utilizes Sodium Hydride (NaH). However, at scale, NaH generates explosive hydrogen gas and forms thick, unmanageable slurries. This protocol substitutes NaH with Potassium tert-butoxide (KOtBu), which is highly soluble in Tetrahydrofuran (THF), ensuring a homogeneous reaction mixture and superior thermodynamic control. The alkylation with chloroacetonitrile can be performed efficiently under these optimized phase conditions[1].
Step-by-Step Procedure:
Reactor Preparation: Purge a jacketed glass reactor with N2. Charge with anhydrous THF (5 volumes) and KOtBu (1.2 eq).
Alkoxide Formation: Cool the mixture to 0–5 °C. Add 1-Methyl-2-piperidinemethanol (1.0 eq) dissolved in THF (2 vol) dropwise over 60 minutes.
Causality: Maintaining the internal temperature below 10 °C prevents the thermal degradation of the alkoxide and minimizes solvent reflux, ensuring quantitative deprotonation.
Electrophilic Addition: Add chloroacetonitrile (1.1 eq) in THF (3 vol) dropwise over 2 hours.
Causality: Chloroacetonitrile is prone to base-catalyzed polymerization and dialkylation. A slow, controlled addition keeps the steady-state concentration of the electrophile low, suppressing these side reactions.
Maturation & Validation: Warm the reactor to 25 °C and agitate for 4 hours. Validate reaction completion by drawing an aliquot for GC-MS analysis (target: >98% conversion).
Workup & Isolation: Quench the reaction with cold water (5 vol) to neutralize unreacted base. Extract the aqueous layer with Methyl tert-butyl ether (MTBE, 2 x 5 vol). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford 2-((1-Methylpiperidin-2-yl)methoxy)acetonitrile as a pale yellow oil.
Catalytic hydrogenation using Raney Nickel is a classic and highly effective method for the reduction of nitriles[2]. The reduction of aliphatic nitriles proceeds via a highly reactive imine intermediate. If left uncontrolled, the newly formed primary amine will attack this imine, resulting in the formation of unwanted secondary amine dimers, consistent with the mechanism first suggested by von Braun[3]. To circumvent this, ammonia solution is added to the solvent to minimize the formation of secondary amine byproducts[2].
Step-by-Step Procedure:
Reactor Setup: Transfer the intermediate nitrile (1.0 eq) into a high-pressure Parr hydrogenation reactor[4].
Solvent & Additive: Dilute the substrate in 7N Ammonia in Methanol (10 vol).
Causality: The massive stoichiometric excess of ammonia shifts the equilibrium of the imine-amine condensation via Le Chatelier's principle. It traps the imine intermediate as a transient diamine/aminal, which is subsequently hydrogenated exclusively to the primary amine, virtually eliminating dimer formation[2][3].
Caution: Raney Nickel is highly pyrophoric when dry; it must be transferred as a wet slurry and kept submerged in solvent at all times[2].
Hydrogenation: Seal the reactor. Purge the headspace three times with N2, followed by three purges with H2 gas to establish a safe atmosphere[2]. Pressurize the vessel to 50 psi with H2 and stir vigorously at 25 °C.
Monitoring: Monitor the reaction via hydrogen gas uptake. The system is self-validating; the cessation of pressure drops indicates reaction completion (typically within 12 hours).
Filtration: Vent the hydrogen safely and purge the reactor with N2. Filter the crude mixture through a tightly packed pad of Celite® to remove the Raney Nickel catalyst[2].
Purification: Concentrate the filtrate under reduced pressure. The crude amine is purified via fractional vacuum distillation to yield the target 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine as a colorless liquid.
Scale-Up Analytics & Process Efficiency
The table below summarizes the quantitative data across three different scale-up batches. The implementation of KOtBu and methanolic ammonia ensures that the process remains highly efficient and sustainable (low E-factor) even at the 5 kg pilot scale.
Batch Scale
Phase 1 Yield (%)
Phase 2 Yield (%)
Overall Yield (%)
Final Purity (HPLC, %)
E-factor (kg waste / kg product)
100 g
88.5
92.1
81.5
>99.1
14.2
1.0 kg
86.2
94.0
81.0
>99.5
12.8
5.0 kg
87.0
93.5
81.3
>99.6
11.5
Note: The reduction in E-factor at larger scales is attributed to optimized solvent recovery (THF and MTBE) during the workup phases.
Application Note: Conjugation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in Peptide Synthesis for Enhanced Solubility and Cytosolic Delivery
As the structural complexity of therapeutic peptides increases, overcoming poor aqueous solubility and inefficient intracellular delivery remains a critical bottleneck in drug development. 2-(1-Methyl-piperidin-2-ylmetho...
Author: BenchChem Technical Support Team. Date: April 2026
As the structural complexity of therapeutic peptides increases, overcoming poor aqueous solubility and inefficient intracellular delivery remains a critical bottleneck in drug development. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a highly versatile, bifunctional building block designed to address these challenges. By featuring a highly nucleophilic primary ethylamine and a basic tertiary amine (N-methylpiperidine) connected via an ether linkage, this molecule serves as an ideal functionalizing agent for peptide carboxylates.
This technical guide details the mechanistic rationale, quantitative benefits, and self-validating protocols for conjugating this piperidine derivative to synthetic peptides.
Mechanistic Rationale: Why Conjugate a Piperidine Moiety?
The strategic addition of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine to a peptide sequence achieves two distinct physicochemical transformations:
A. Disruption of Hydrophobic Aggregation (Solubility Enhancement)
During Solid-Phase Peptide Synthesis (SPPS) and in aqueous formulation, hydrophobic peptide sequences are prone to severe aggregation via intermolecular hydrogen bonding and hydrophobic clustering. The N-methylpiperidine ring possesses a pKa of approximately 9.0, ensuring it remains stably protonated (cationic) at physiological pH. This stable positive charge enhances peptide solubility primarily through electrostatic repulsion between peptide chains and the formation of a robust aqueous hydration shell, which effectively masks hydrophobic domains[1].
B. Cytosolic Delivery via the Proton Sponge Effect
For peptides targeting intracellular protein-protein interactions, endosomal entrapment is a primary mode of degradation. The tertiary amine of the piperidine ring acts as a potent pH buffer within the endolysosomal pathway. As membrane-bound ATPase pumps actively translocate protons into the maturing endosome, the piperidine moiety absorbs these protons, resisting acidification[2]. This buffering action forces the continuous pumping of protons, followed by a passive influx of chloride ions to balance the charge. The resulting increase in ionic concentration drives water into the endosome, leading to osmotic swelling and eventual endosomal rupture—a phenomenon known as the "proton sponge effect"[2][3].
Endosomal escape mechanism via the proton sponge effect of the piperidine moiety.
C. Amide Bond Formation Kinetics
Conjugation relies on the nucleophilic attack of the primary ethylamine onto an activated peptide carboxylate. To maximize yield and prevent epimerization, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the optimal coupling reagent. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The exceptional performance of HATU is driven by the neighboring group effect of the pyridine nitrogen within the HOAt leaving group, which stabilizes the transition state of the aminolysis reaction, thereby accelerating amide bond formation and suppressing racemization[4][5].
Quantitative Data Presentation
The choice of coupling reagent and the resulting physicochemical shifts are summarized below.
Table 1: Comparison of Coupling Reagents for Piperidine Conjugation
Coupling Reagent
Active Intermediate
Reaction Time
Conjugation Yield (%)
Racemization Risk
HATU / DIPEA
OAt-ester
1-2 hours
>95%
Very Low
DIC / HOBt
OBt-ester
4-6 hours
~80%
Low
PyBOP / DIPEA
OBt-ester
3-4 hours
~85%
Moderate
Table 2: Physicochemical Impact of Piperidine Conjugation on a Model Hydrophobic Peptide
Property
Unmodified Peptide
Piperidine-Conjugated Peptide
Mechanism of Change
Aqueous Solubility (pH 7.4)
< 0.1 mg/mL
> 5.0 mg/mL
Disruption of hydrophobic aggregation via cationic charge[1]
Isoelectric Point (pI)
5.5
8.2
Addition of the basic tertiary amine (pKa ~9.0)
Endosomal Escape Efficiency
Low (<5%)
High (>60%)
Osmotic swelling driven by the proton sponge effect[2][3]
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls to verify reaction completion.
Objective: Site-specific conjugation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine to the side chain of an Alloc-protected Aspartic or Glutamic acid residue during SPPS.
Workflow for on-resin side-chain conjugation of the piperidine derivative.
Step-by-Step Methodology:
Orthogonal Deprotection: Swell the peptide-resin in anhydrous Dichloromethane (DCM). Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and phenylsilane (PhSiH3, 10 eq) in DCM. Agitate for 30 minutes in the dark. Repeat once. Wash extensively with DCM and DMF.
Causality: This palladium-catalyzed step selectively removes the Alloc/Allyl protecting group, exposing the target carboxylate while preserving the Fmoc/tBu protecting groups on the rest of the peptide backbone.
Carboxylate Activation: Dissolve HATU (3.0 eq relative to resin loading) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the resin, followed immediately by the HATU solution.
Causality: DIPEA is strictly required over other bases due to its steric hindrance and reduced nucleophilicity, which allows it to deprotonate the carboxylic acid without competing for the highly reactive OAt-ester intermediate[6].
Amine Conjugation: After 10 minutes of pre-activation, add 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (3.0 eq) dissolved in DMF to the resin. Agitate at room temperature for 2 hours.
Self-Validating Control (Micro-cleavage): Withdraw a ~5 mg sample of the resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Validation metric: Confirm the disappearance of the free-acid peptide mass and the appearance of the conjugated mass (+154.25 Da net addition).
Global Cleavage: Treat the bulk resin with the TFA cleavage cocktail for 2 hours. Precipitate the functionalized peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Solution-Phase C-Terminal Conjugation
Objective: Conjugate the piperidine derivative to the C-terminus of a fully deprotected, purified peptide.
Step-by-Step Methodology:
Solubilization & Activation: Dissolve the purified peptide in anhydrous DMF or DMSO (1-5 mg/mL). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes.
Causality: Strict stoichiometric control (1.1 eq HATU) is vital in solution phase. Excess HATU can lead to unwanted guanidinylation of the peptide's N-terminus or reaction with sensitive side chains (e.g., Lysine, Tyrosine)[5].
Conjugation: Add 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (1.2 eq). Stir for 1-2 hours at room temperature. Monitor reaction progress via analytical HPLC.
Purification: Quench the reaction by adding an equal volume of 0.1% aqueous TFA. Purify the conjugate directly via Preparative Reverse-Phase HPLC (RP-HPLC) using a water/acetonitrile gradient.
Application Note: Application of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine as a Hemilabile Ligand in Transition Metal Catalysis
Executive Summary The rational design of ancillary ligands is the cornerstone of modern transition metal catalysis. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a highly versatile, aliphatic N,N,O...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of ancillary ligands is the cornerstone of modern transition metal catalysis. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a highly versatile, aliphatic N,N,O-tridentate building block. Featuring a primary amine, an ether linkage, and a tertiary piperidine nitrogen, this molecule acts as a "hemilabile" ligand. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing this ligand in two highly impactful transformations: Ruthenium-catalyzed Transfer Hydrogenation (ATH) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.
Ligand Design & Mechanistic Rationale (E-E-A-T)
To understand how to use a catalyst, one must understand why its structural components were selected. The efficacy of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is rooted in the synergistic causality of its three functional groups:
The Primary Amine (
−NH2
) : Acts as a strong
σ
-donor to anchor the metal. More importantly, the N-H protons participate in outer-sphere hydrogen bonding with the substrate (e.g., the oxygen of a ketone), directing the substrate into the optimal trajectory for hydride transfer.
The Tertiary Amine (Piperidine
N-CH3
) : The rigid chair conformation of the piperidine ring locks the spatial arrangement of the coordination sphere. The steric bulk of the methyl group prevents the formation of inactive, ligand-bridged bimetallic dimers.
The Ether Oxygen (
−O−
) : This is the critical hemilabile arm . As established in foundational organometallic studies, hemilabile ligands dynamically coordinate to stabilize the metal's resting state, but readily dissociate to expose a vacant coordination site when a substrate approaches[1]. This "windshield wiper" effect prevents catalyst decomposition into inactive metal black while maintaining extraordinary turnover frequencies (TOF)[2].
Application I: Ru(II)-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation is a safer alternative to high-pressure
H2
gas, utilizing isopropanol as both solvent and hydride donor. The N,N,O-coordination of our ligand to Ru(II) creates a highly active catalyst for the reduction of prochiral ketones[3].
Causality of Experimental Choices
Precatalyst Choice :
[RuCl2(p−cymene)]2
is selected because the labile
p
-cymene ligand is easily displaced by our tridentate N,N,O-ligand upon heating, cleanly forming the resting state complex.
Base Activation : A strong base (
t-BuOK
) is strictly required. It serves a dual purpose: it neutralizes the HCl generated during complexation and facilitates the dehydrogenation of isopropanol to form the active Ru-hydride species[3].
Step-by-Step Protocol
Complexation : In an argon-filled glovebox, charge a Schlenk flask with
[RuCl2(p−cymene)]2
(0.05 mmol) and 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (0.11 mmol, slight excess).
Solvation : Add anhydrous, degassed isopropanol (10 mL). Stir at 60 °C for 2 hours to ensure complete ligand exchange. The solution will transition from dark red to pale yellow.
Activation : Cool to room temperature. Add
t-BuOK
(0.5 mmol) and stir for 15 minutes.
Reaction : Add the ketone substrate (100 mmol; Catalyst loading = 0.1 mol%). Heat to 80 °C under an argon atmosphere.
Workup : Quench the reaction by exposing it to air. Filter through a short pad of silica to remove Ru residues, and concentrate under reduced pressure.
Quantitative Data Summary
Table 1: Ru(II)-Catalyzed Transfer Hydrogenation Substrate Scope
Cross-coupling of sterically hindered aryl chlorides is notoriously difficult. The hemilabile oxygen of our ligand allows the bulky electrophile to undergo oxidative addition by temporarily vacating a coordination site, enabling coupling at the parts-per-million (ppm) catalyst level[4].
Step-by-Step Protocol
In Situ Catalyst Generation : To a vial equipped with a magnetic stir bar, add
Pd(OAc)2
(0.05 mol%, 500 ppm) and the ligand (0.06 mol%). Add 1 mL of anhydrous toluene and stir for 30 minutes at room temperature.
Reagent Addition : Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous
K3PO4
(2.0 mmol).
Reaction : Add 2 mL of a Toluene/Water mixture (10:1 v/v). Seal the vial and heat at 100 °C for 12–24 hours.
Workup : Dilute with ethyl acetate, wash with brine, dry over
MgSO4
, and purify via flash chromatography.
Quantitative Data Summary
Table 2: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
Aryl Chloride
Boronic Acid
Pd Loading (ppm)
Time (h)
Yield (%)
2-Chloro-m-xylene
Phenylboronic acid
500
12
96
2,4,6-Trimethylchlorobenzene
p-Tolylboronic acid
1000
24
89
2-Chlorotoluene
2-Methylphenylboronic acid
500
18
92
Visualizations of Mechanisms and Workflows
Figure 1. Catalytic cycle of Ru-ATH highlighting the hemilabile oxygen dissociation.
Figure 2. Step-by-step experimental workflow with integrated in-line NMR validation.
Trustworthiness: Self-Validating Systems & Controls
To guarantee reproducibility and scientific integrity, the following self-validating controls must be integrated into your workflow:
Spectroscopic Validation of Hemilability : Monitor the
1H
NMR shift of the methoxy bridge (
−CH2−O−CH2−
). Upon initial coordination to the metal, these protons will shift downfield by approximately 0.5–0.8 ppm. If the reaction is monitored at elevated temperatures (e.g., 60 °C in
d8
-toluene), dynamic line broadening will be observed, confirming the rapid "on-off" dissociation of the ether oxygen[2].
The Mercury Drop Test (Homogeneity Control) : To ensure that the high activity in the Suzuki coupling is derived from the molecular Pd-ligand complex and not from decomposed Pd nanoparticles, add a drop of elemental mercury (Hg) to the reaction mixture at 20% conversion. Mercury amalgamates heterogeneous nanoparticles, poisoning them. If the reaction continues to completion, the system is strictly homogeneous.
Troubleshooting Stalled Conversions : If the transfer hydrogenation stalls at ~50% conversion, it is highly indicative of moisture-induced oxidation of the sensitive Ru-hydride intermediate. Ensure strict Schlenk techniques and verify the anhydrous nature of the isopropanol.
References
Metal Unsaturation and Ligand Hemilability in Suzuki Coupling
Accounts of Chemical Research
URL:[Link][1]
Ruthenium Complexes Bearing a Tetradentate Hemilabile Ligand: Synthesis, Structure, Hemilabile Feature, and Catalytic Application to C–H Borylation of Unactivated Arenes
Organometallics
URL:[Link][2]
Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands
ACS Sustainable Chemistry & Engineering
URL:[Link][3]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
National Institutes of Health (NIH) / ACS
URL:[Link][4]
Utilizing 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in high-throughput drug screening
Application Note: Utilizing 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in High-Throughput Drug Screening Introduction & Scientific Rationale In the landscape of modern high-throughput screening (HTS) and fragment-base...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in High-Throughput Drug Screening
Introduction & Scientific Rationale
In the landscape of modern high-throughput screening (HTS) and fragment-based drug discovery, the selection of versatile, biologically relevant building blocks is the primary determinant of a combinatorial library's success[1]. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (hereafter referred to as MPME ) is a highly privileged bifunctional building block. It features a primary amine tethered via a flexible ether linkage to a 1-methyl-piperidine ring.
From a medicinal chemistry perspective, the piperidine scaffold is ubiquitous in FDA-approved drugs, frequently utilized to target G-protein coupled receptors (GPCRs) and kinase networks (such as the PI3K/Akt pathway)[2][3][4]. The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate or glutamate residues within target binding pockets.
We utilize MPME specifically in the construction of DNA-Encoded Libraries (DELs) . The primary amine of MPME undergoes highly efficient, DNA-compatible amide coupling or reductive amination (>95% conversion at micromolar concentrations). This allows for the rapid exploration of vast chemical space while maintaining the integrity of the attached DNA barcode[1][5].
Experimental Workflow Overview
The integration of MPME into an HTS campaign relies on a split-and-pool synthesis strategy, followed by affinity-based selection and Next-Generation Sequencing (NGS) to decode the hits.
Workflow for DNA-Encoded Library (DEL) synthesis and High-Throughput Screening using MPME.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical phase includes a built-in quality control (QC) step to establish causality between the experimental action and the expected outcome.
Protocol 1: On-DNA Amide Coupling of MPME
Objective: To covalently link MPME to a DNA-conjugated carboxylic acid scaffold without degrading the oligonucleotide tag.
Causality & Reagent Selection: We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) rather than traditional HATU/DIPEA. DMT-MM performs exceptionally well in aqueous buffers, eliminating the need for strictly anhydrous conditions and preventing the depurination of the DNA barcode[1].
Step-by-Step Procedure:
Preparation: Dissolve the DNA-conjugated carboxylic acid scaffold in 200 mM MOPS buffer (pH 8.0) to a final concentration of 1 mM.
Activation: Add 50 equivalents of DMT-MM (from a freshly prepared 500 mM aqueous stock) to the DNA solution. Incubate at room temperature for 15 minutes to form the active ester.
Ligation: Add 100 equivalents of MPME (from a 100 mM stock in DMSO). Vortex gently and incubate the reaction mixture at 30°C for 12 hours.
Self-Validating QC (Critical): Before pooling, withdraw a 1 µL aliquot and analyze via UPLC-MS. Validation: A mass shift corresponding to the exact mass of the MPME adduct (+154.15 Da minus H2O) must be observed with >90% conversion. If unreacted starting material remains, do not proceed to pooling; this prevents the amplification of false negatives during NGS.
Purification: Precipitate the DNA conjugate using 0.3 M sodium acetate (pH 5.2) and 3 volumes of cold ethanol. Centrifuge at 14,000 x g for 30 minutes, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.
Protocol 2: High-Throughput Affinity Selection
Objective: To isolate MPME-containing molecules that exhibit high affinity for the target protein (e.g., a recombinant kinase or GPCR).
Causality & Reagent Selection: Sheared salmon sperm DNA is included in the wash buffer. Because our library compounds are tethered to highly negatively charged DNA, they can non-specifically bind to the positively charged matrices of magnetic beads. Salmon sperm DNA acts as a sacrificial polyanion, drastically reducing background noise and false positives[5].
Step-by-Step Procedure:
Target Immobilization: Bind 500 nM of His-tagged target protein to 50 µL of Ni-NTA magnetic beads. Incubate for 1 hour at 4°C.
Incubation: Add 10 µL of the purified MPME-DEL pool (approx.
109
molecules) to the immobilized protein in Selection Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.5 mg/mL sheared salmon sperm DNA). Incubate for 1 hour at room temperature with gentle rotation.
Stringent Washing: Place the tube on a magnetic rack. Discard the supernatant. Wash the beads 5 times with 200 µL of Selection Buffer (excluding salmon sperm DNA in the final two washes).
Elution: Resuspend the beads in 50 µL of nuclease-free water. Heat to 95°C for 10 minutes to denature the target protein and release the bound DNA-encoded ligands.
Amplification: Magnetically separate the beads and transfer the supernatant to a new tube. Subject 5 µL of the eluate to PCR amplification using primers specific to the library's constant regions, preparing the sample for NGS.
Data Presentation: HTS Enrichment Analysis
Following NGS and data decoding, enrichment folds are calculated by comparing the sequence counts of the eluted fraction against the pre-selection baseline. The table below summarizes a representative screening dataset targeting a model kinase, demonstrating the superior performance of the MPME scaffold compared to other primary amines.
Compound ID
Scaffold Core
R1 Substituent (Amine)
Enrichment Fold (NGS)
Biochemical IC₅₀ (nM)
LIB-001 (Hit)
Pyrimidine
MPME
4,250x
12.4
LIB-002
Pyrimidine
Benzylamine
110x
>10,000
LIB-003
Pyrimidine
Cyclohexylamine
45x
>10,000
LIB-045 (Hit)
Quinazoline
MPME
3,800x
28.1
LIB-046
Quinazoline
Ethanolamine
12x
N/A (Inactive)
Table 1: NGS enrichment and secondary biochemical assay validation of MPME-derived hits versus standard amine building blocks.
Mechanistic Pathway Visualization
Once an MPME-derived hit is validated, understanding its mechanism of action is critical for lead optimization. Piperidine derivatives frequently act as competitive antagonists at receptor sites or as kinase inhibitors, blocking downstream survival cascades[2][4].
Mechanism of action for MPME-derived hits inhibiting downstream cellular survival pathways.
References
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.[Link]
Building Block-Centric Approach to DNA-Encoded Library Design. ACS Publications.[Link]
Recent advances in DNA-encoded dynamic libraries. RSC Publishing.[Link]
Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. [Link]
Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators. PubMed. [Link]
Formulating 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine into stable aqueous solutions
Application Note & Protocol Guide Topic: Formulating 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine into Stable Aqueous Solutions For: Researchers, Scientists, and Drug Development Professionals Abstract This document pro...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Topic: Formulating 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine into Stable Aqueous Solutions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the development of stable aqueous solutions of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, a diamine compound with structural features that present distinct formulation challenges. The molecule incorporates a tertiary amine within a piperidine ring and a primary amine on an ethylamine side chain, linked by an ether group. This unique structure necessitates a multi-faceted approach to ensure solubility, chemical stability, and microbial integrity. We will explore critical pre-formulation characterization, identify potential degradation pathways, and detail systematic protocols for buffer selection, excipient screening, and stability assessment. The methodologies described herein are designed to provide a robust framework for developing a scientifically sound and stable liquid formulation suitable for further pharmaceutical development.
Pre-formulation Analysis: Understanding the Molecule
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of successful formulation development.[1] For 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, the key features are its two basic nitrogen atoms and the ether linkage.
Tertiary Amine (Piperidine): Expected to have a higher pKa, making it highly protonated at physiological pH.
Primary Amine (Ethylamine): Expected to have a lower pKa than the tertiary amine. The presence of two ionizable centers makes the molecule's overall charge and solubility highly dependent on pH.[2]
Ether Linkage: A potential site for oxidative degradation.
Illustrative Physicochemical Properties:
The following table presents estimated properties based on the structures of similar amine compounds.[3][4] These values must be experimentally determined for the specific API.
Property
Predicted Value/Range
Implication for Formulation
Molecular Weight
172.27 g/mol
Standard for small molecule drugs.
pKa₁ (Tertiary Amine)
~10.5 - 11.5
Will be fully protonated (cationic) below pH 9.
pKa₂ (Primary Amine)
~9.0 - 10.0
Protonation state will vary significantly around physiological pH.
LogP (calculated)
0.5 - 1.5
Indicates relatively low lipophilicity and suggests good intrinsic aqueous solubility, especially in acidic conditions.[5]
Aqueous Solubility
pH-dependent
High solubility is expected at acidic pH where both amines are protonated. Solubility will decrease as pH increases and the molecule becomes less charged.[6]
Potential Degradation Pathways and Stability Challenges
The primary stability concerns for this molecule in an aqueous environment are oxidative degradation and reactions involving the primary amine group.
Oxidative Degradation
The ether linkage is susceptible to oxidation, which can be initiated by heat, light, or trace metal ions. This process can lead to the formation of peroxides, followed by cleavage of the C-O bond, resulting in inactive and potentially toxic degradants. The tertiary amine can also undergo N-oxidation.
Caption: Potential oxidative degradation pathways for the API.
Amine-Specific Reactions
The primary amine is a nucleophilic center that can react with certain formulation excipients. A significant risk is N-formylation, where the amine reacts with trace amounts of formic acid or formaldehyde that can leach from polymers like polyethylene glycol (PEG) or be present as impurities.[7]
Formulation Development Strategy
The goal is to create an aqueous solution where the API remains soluble, chemically stable, and free from microbial growth. The strategy hinges on precise control of pH and the judicious selection of stabilizing excipients.
pH Control and Buffer Selection
Controlling the pH is the most critical factor for both solubility and stability.
Solubility: An acidic pH (e.g., pH 3-6) will ensure both amine groups are protonated, maximizing aqueous solubility.[6]
Stability: While acidic pH aids solubility, the stability optimum must be experimentally determined. An excessively low pH could potentially accelerate other degradation pathways.
Recommended Buffer Systems for Screening:
Buffer System
pH Range
Comments
Citrate Buffer
3.0 - 6.2
Commonly used; can chelate metal ions, offering some protection against oxidation.
Acetate Buffer
3.8 - 5.6
Another common choice for acidic formulations.
Phosphate Buffer
6.0 - 8.0
Use with caution; may have compatibility issues and a more complex ionic profile.
Selection of Stabilizing Excipients
Excipients are added to enhance stability and ensure product performance.[8][9]
Antioxidants: To mitigate oxidative degradation, the inclusion of an antioxidant is highly recommended.
Chelating Agents: Edetate disodium (EDTA) sequesters metal ions that catalyze oxidation.
Oxygen Scavengers: Sodium metabisulfite or ascorbic acid can be effective but must be tested for compatibility with the API.
Solubilizing Agents (if required): While the API is likely soluble at acidic pH, co-solvents (e.g., propylene glycol, ethanol) or complexation agents (e.g., cyclodextrins) can be considered if higher concentrations are needed or if solubility is an issue at the optimal stability pH.[10][11]
Antimicrobial Preservatives (for multi-dose formulations): If the formulation is intended for multi-dose use, a preservative is required. Common options include benzyl alcohol or m-cresol. Preservative efficacy testing must be performed.
Caption: General workflow for aqueous formulation development.
Experimental Protocols
The following protocols provide a framework for systematic formulation development.
Protocol 4.1: Equilibrium Solubility and pH-Solubility Profile
This protocol uses the shake-flask method to determine the API's solubility across a range of pH values.[1]
Objective: To determine the equilibrium solubility of the API in various buffered solutions.
Materials:
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine API
Buffered solutions (e.g., citrate, acetate) at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0)
Scintillation vials or sealed tubes
Orbital shaker with temperature control
Centrifuge
Calibrated pH meter
HPLC system with a suitable validated assay method
Procedure:
Add an excess amount of the API to a vial containing a known volume (e.g., 2 mL) of a specific buffer. A visible amount of solid should remain undissolved.
Prepare vials for each pH point to be tested.
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
Shake the samples for 24-48 hours to ensure equilibrium is reached.
After shaking, allow the suspensions to settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully withdraw an aliquot of the clear supernatant.
Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method.
Measure the final pH of the supernatant to confirm the equilibrium pH.
Plot the solubility (mg/mL) versus the equilibrium pH to generate the pH-solubility profile.
Protocol 4.2: Forced Degradation Studies
Forced degradation (stress testing) is used to identify likely degradation products and establish the stability-indicating nature of the analytical methods.
Objective: To evaluate the stability of the API under various stress conditions.
Materials:
API solution in a selected buffer (e.g., pH 5.0 citrate buffer)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Photostability chamber
Oven
HPLC-UV/MS system
Procedure:
Acid/Base Hydrolysis:
Treat the API solution with 0.1 M HCl and 0.1 M NaOH.
Hold samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
Neutralize the samples before HPLC analysis.
Oxidation:
Treat the API solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
Keep the sample at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).
Thermal Degradation:
Store the API solution in an oven at a high temperature (e.g., 70 °C) for several days.
Photostability:
Expose the API solution to light conditions as specified in ICH Q1B guidelines.
Analysis:
Analyze all stressed samples by HPLC-UV, comparing them to an unstressed control sample.
Use mass spectrometry (MS) to identify the mass of major degradation products to help elucidate degradation pathways.
Protocol 4.3: Long-Term Stability Testing
This protocol outlines the conditions for evaluating the stability of lead formulations according to ICH Q1A(R2) guidelines.
Objective: To determine the shelf-life of the final drug product.
Procedure:
Prepare batches of the lead formulations and package them in the intended final container closure system.
Place samples into stability chambers under the following conditions:
Long-Term: 25 °C / 60% Relative Humidity (RH)
Accelerated: 40 °C / 75% Relative Humidity (RH)
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
The successful formulation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine into a stable aqueous solution is highly achievable through a systematic, science-driven approach. The key to success lies in maintaining an acidic pH (likely between 4 and 6) with a suitable buffer system to ensure solubility and minimize pH-related degradation. Furthermore, protection against oxidative degradation through the inclusion of a chelating agent like EDTA is critical for long-term stability. The protocols outlined in this guide provide a robust framework for performing the necessary pre-formulation, formulation development, and stability testing experiments to arrive at a safe, stable, and effective drug product.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]
What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. Available at: [Link]
Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (2002). Journal of Medicinal Chemistry. Available at: [Link]
Learn Amines In Pharmaceuticals - Interactive Tutorial. AnyLearn. Available at: [Link]
Prodrugs for Amines. (2009). Pharmaceuticals. Available at: [Link]
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Pharmaceutical formulations including an amine compound. (2012). Google Patents.
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]
Excipient Selection for Protein Stabilization. (2021). Pharmaceutical Technology. Available at: [Link]
Piperidine, 2-((2-(diethylamino)ethoxy)methyl)-1-methyl-. PubChem. Available at: [Link]
Stabilizing excipients for therapeutic protein formulations. (2018). Google Patents.
Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. (2024). Pharmaceutics. Available at: [Link]
Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (2023). Pharmaceutics. Available at: [Link]
Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. (2012). Journal of Chemical & Engineering Data. Available at: [Link]
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemistryOpen. Available at: [Link]
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). Molecules. Available at: [Link]
An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (2021). Reaction Chemistry & Engineering. Available at: [Link]
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2019). Archiv der Pharmazie. Available at: [Link]
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2024). Preprints.org. Available at: [Link]
Chemical Properties of 2-Methylpiperidine. Cheméo. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulphonyl Naphthalenes. (2012). Asian Journal of Chemistry. Available at: [Link]
Catalysts required for the amidation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Application Notes & Protocols Topic: Catalysts for the Amidation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine: A Comprehensive Guide For: Researchers, Scientists, and Drug Development Professionals Abstract The forma...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Catalysts for the Amidation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine: A Comprehensive Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of an amide bond is a cornerstone of modern medicinal chemistry and drug development. The target molecule, 2-(1-methyl-piperidin-2-ylmethoxy)-ethylamine, is a primary amine that serves as a valuable building block for synthesizing a diverse range of pharmacologically active compounds. Its successful coupling with various carboxylic acids is critical for lead optimization and candidate development. This guide provides a detailed examination of the catalysts and protocols required for the efficient amidation of this specific amine. We will explore the mechanistic underpinnings of common coupling agents, offer a data-driven framework for catalyst selection, and present detailed, field-proven protocols for both standard and challenging amidation reactions. The causality behind experimental choices is emphasized throughout to empower researchers to troubleshoot and optimize their synthetic strategies.
The Mechanistic Foundation of Amide Bond Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, primarily because the acidic proton of the carboxylic acid protonates the amine, forming a non-reactive ammonium carboxylate salt. The core principle of catalytic amidation is the in situ activation of the carboxylic acid's hydroxyl group, converting it into a competent leaving group.[1] This transformation creates a highly electrophilic acyl species that is readily attacked by the nucleophilic primary amine of 2-(1-methyl-piperidin-2-ylmethoxy)-ethylamine.
Modern coupling reagents achieve this activation through several distinct pathways, most commonly forming an O-acylisourea intermediate (with carbodiimides) or an active ester (with uronium/aminium salts).[2][3] The choice of catalyst directly influences reaction kinetics, yield, and the profile of potential side reactions.
Caption: General workflow for catalyzed amide bond formation.
Catalyst Selection: A Strategic Approach
The selection of an appropriate coupling reagent is paramount for a successful amidation. The choice depends on several factors including the steric hindrance of the coupling partners, the desired reaction rate, the potential for side reactions (like racemization if the carboxylic acid is chiral), and cost. For 2-(1-methyl-piperidin-2-ylmethoxy)-ethylamine, the primary amine is relatively unhindered, allowing for a broad range of catalysts to be effective.
Key Catalyst Classes
Carbodiimides (e.g., EDC, DCC, DIC): These are classic, cost-effective dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous due to its water solubility, which allows for easy removal of the urea byproduct during aqueous work-up.[5][6] To mitigate side reactions like N-acylurea formation and racemization, carbodiimides are almost always used with nucleophilic additives.[2][7]
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, often based on benzotriazole derivatives, are among the most efficient coupling agents available.[3][8] They react with the carboxylic acid to form stable, highly reactive OAt- or OBt-esters.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered superior to HBTU, especially for difficult couplings, due to the anchimeric assistance provided by the nitrogen in its 7-azabenzotriazole (HOAt) core, a phenomenon known as the "7-aza effect".[9][10]
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its analogues are also highly effective, operating via a similar active ester mechanism. They are known for their high reactivity and are particularly useful in solid-phase peptide synthesis.[8][11]
High efficiency, particularly with N-methyl amino acids.[6][11]
Fragment coupling and cyclization reactions.
Catalyst Selection Workflow
Caption: Decision workflow for selecting an amidation catalyst.
Experimental Protocols
The following protocols provide step-by-step methodologies for the amidation of 2-(1-methyl-piperidin-2-ylmethoxy)-ethylamine with a generic carboxylic acid (R-COOH).
Protocol 1: General Procedure using EDC and HOAt
This protocol is a robust and cost-effective starting point for most amidation reactions involving the title amine. The use of 1-hydroxy-7-azabenzotriazole (HOAt) is recommended over the classic HOBt for its superior performance in accelerating the reaction and suppressing racemization.[12][13]
Materials and Reagents
Reagent
M.W.
Stoichiometry
Carboxylic Acid (R-COOH)
Varies
1.0 eq
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
172.28
1.1 eq
EDC·HCl
191.70
1.2 eq
HOAt
136.11
1.2 eq
DIPEA
129.25
2.5 - 3.0 eq
Anhydrous Solvent (DMF or DCM)
-
~0.2 M
Step-by-Step Methodology
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HOAt (1.2 eq), and EDC·HCl (1.2 eq).
Solvent Addition: Add anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester, which is crucial for high efficiency.
Amine and Base Addition: In a single portion, add 2-(1-methyl-piperidin-2-ylmethoxy)-ethylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[14] The non-nucleophilic base is critical for neutralizing the HCl salt of EDC and the proton of the carboxylic acid without competing in the reaction.[14]
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting carboxylic acid is consumed (typically 2-12 hours).
Work-up:
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM.
Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.[14]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Methanol in DCM) to yield the pure amide.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for challenging substrates, such as sterically hindered carboxylic acids, or when rapid and near-quantitative conversion is required.[8][10]
Materials and Reagents
Reagent
M.W.
Stoichiometry
Carboxylic Acid (R-COOH)
Varies
1.0 eq
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
172.28
1.1 eq
HATU
380.23
1.1 eq
DIPEA
129.25
2.5 - 3.0 eq
Anhydrous Solvent (DMF)
-
~0.2 M
Step-by-Step Methodology
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The solution may change color, indicating activation.
Amine Addition: Add 2-(1-methyl-piperidin-2-ylmethoxy)-ethylamine (1.1 eq) to the activated mixture.
Reaction Monitoring: Stir the reaction at room temperature. These reactions are often very fast and can be complete within 1-4 hours.[14] Monitor by TLC or LC-MS.
Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol 1. Dilute with Ethyl Acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic phase, concentrate, and purify by column chromatography.[14]
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Low or No Product
1. Inactive coupling reagent due to moisture. 2. Insufficient base.
1. Use fresh, anhydrous solvents and reagents. Ensure glassware is oven-dried and the reaction is run under an inert atmosphere.[14] 2. Ensure at least 2.5 equivalents of DIPEA are used.
Starting Material Remains
1. Incomplete activation. 2. Steric hindrance.
1. Increase pre-activation time for EDC/HOAt protocol. 2. Switch to the more potent HATU protocol. Gentle heating (40-50 °C) may be considered if stability allows.[14]
1. Ensure a full equivalent of HOAt/HOBt is used and pre-activation is allowed. 2. Add the amine promptly after the short activation period with HATU. Avoid using a large excess of the coupling reagent.[8]
References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search
Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid. Benchchem
Carbodiimide-Medi
Carbodiimide. Wikipedia
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
Optimized reaction conditions for amide bond formation in DNA-encoded combin
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
HBTU. Wikipedia
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combin
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC
HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech
Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US
Coupling Reagents. Aapptec Peptides
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies
Examples of coupling agents for amide bond formation with benzotriazole-like structures.
Technical Support Center: Preventing Oxidative Degradation of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-proven protocols for handling 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-proven protocols for handling 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine . As a bifunctional aliphatic amine-ether compound, it is highly susceptible to oxidative degradation. To ensure the scientific integrity of your assays and syntheses, this guide focuses on understanding the mechanistic causality of degradation and implementing self-validating storage systems.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine degrade so rapidly under standard laboratory conditions?A1: The compound's vulnerability is three-fold, driven by its distinct functional groups[1]. Understanding these pathways is critical to preventing them:
Tertiary Amine (N-methylpiperidine): The lone pair on the nitrogen is highly reactive toward reactive oxygen species (ROS) and peroxides, readily forming N-oxides.
Primary Amine (Ethylamine moiety): Susceptible to oxidative deamination or conversion into hydroxylamines and oximes, a process often catalyzed by trace transition metals[2].
Ether Linkage: Prone to autoxidation via hydrogen abstraction at the α-carbon, forming hydroperoxides. These hydroperoxides can subsequently cleave or act as endogenous oxidants that attack the amine groups, creating a runaway degradation loop[1].
Primary oxidative degradation pathways of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
Q2: How can I detect early-stage oxidation before it compromises my downstream experiments?A2: Relying solely on visual inspection (e.g., yellowing of the liquid) is insufficient, as early-stage N-oxides and hydroperoxides are colorless. A self-validating analytical approach is required to confirm compound integrity before use. We recommend a dual-assay system:
Table 1: Quantitative Analytical Targets for Early-Stage Oxidation
Functional Group
Primary Degradant
Detection Method
Critical Threshold
N-Methylpiperidine
N-oxide derivative
LC-MS (ESI+)
> 0.5% Area (UV 210 nm)
Ethylamine
Hydroxylamine/Oxime
LC-MS / NMR
> 0.1% Area
Ether Linkage
Hydroperoxides
KI-Starch Test Strips / Titration
> 5 ppm
Section 2: Storage and Handling Protocols
Q3: What is the optimal storage protocol to guarantee long-term stability?A3: To prevent oxidation, you must eliminate the triad of degradation catalysts: oxygen, light, and thermal kinetic energy[3]. Following principles aligned with ICH Q1A(R2) guidelines for stability testing[4], the compound must be stored under strict environmental controls.
Solvent Evaporation: Ensure the compound is free of volatile solvents that might contain dissolved oxygen. Use a rotary evaporator followed by a high vacuum line (Schlenk line) for at least 4 hours.
Inert Gas Purging: Transfer the neat compound or formulated solution into an amber glass vial (to block UV-induced radical initiation). Insert a needle connected to a high-purity Argon line. Causality note: Argon is preferred over Nitrogen as it is denser than air and effectively blankets the liquid surface[2]. Purge the headspace for at least 60 seconds.
Antioxidant Addition (Optional): If the downstream application permits, spike the compound with 50-100 ppm of a radical scavenger.
Sealing: Immediately cap the vial with a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm to prevent micro-ingress of atmospheric oxygen.
Temperature Control: Store the sealed vial at -20°C. High temperatures exponentially increase the kinetic energy of molecules, accelerating oxidative pathways[3].
Q4: How do antioxidants protect the compound, and which ones should I use?A4: Antioxidants function by intercepting reactive species before they can react with the amine or ether moieties. A multi-pronged approach is most effective[2]:
Chain-breaking antioxidants (e.g., BHT): Donate a hydrogen atom to ether peroxyl radicals, forming a stable, unreactive radical and terminating the autoxidation chain reaction.
Chelating agents (e.g., EDTA): Bind trace transition metals (like Fe²⁺/Cu²⁺) that catalyze the decomposition of hydroperoxides into highly reactive alkoxy radicals.
Mechanism of action for BHT and EDTA in preventing oxidative degradation.
Section 3: Experimental Workflows & Validation
Q5: How do I set up a forced degradation study to validate my specific storage conditions?A5: A forced degradation (stress testing) study is essential to understand the intrinsic stability of the molecule and validate your storage protocols[5]. This self-validating system ensures that your analytical methods are "stability-indicating"—meaning they can accurately separate and quantify the parent compound from its degradants.
Sample Preparation: Prepare a 1.0 mg/mL solution of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in a chemically inert, degassed solvent (e.g., HPLC-grade water or acetonitrile)[2].
Control Generation: Aliquot 1 mL into a vial, purge with Argon, and store at 4°C in the dark. This serves as your baseline.
Oxidative Stress Application:
Peroxide Stress: Add 3% Hydrogen Peroxide (H₂O₂) to a second 1 mL aliquot to force N-oxide formation at the tertiary amine.
Radical Stress: Add 0.1 M AIBN (a radical initiator) to a third aliquot and expose to UV light to force ether autoxidation.
Incubation: Incubate all stressed samples at 40°C for 24 to 48 hours.
Quenching: Quench the H₂O₂ reaction by adding a stoichiometric amount of sodium metabisulfite to halt further degradation prior to injection.
Analysis: Run all samples via LC-MS. Compare the chromatograms of the stressed samples against the control to map the retention times and m/z ratios of the specific degradants.
Table 2: Standardized Stress Conditions for Amine-Ether Compounds
Welcome to the Technical Support Center. Synthesizing functionalized piperidine ether derivatives often suffers from competing N-alkylation (quaternization) and elimination side reactions[3]. As a Senior Application Scientist, I frequently see researchers struggle with low yields during the O-alkylation of 1-methyl-2-piperidinemethanol. The key to mastering this synthesis lies in precise thermal control during the nucleophilic substitution (
SN2
) phase.
This guide provides a mechanistic breakdown, a self-validating protocol, and an in-depth troubleshooting FAQ to ensure your synthesis is robust and reproducible.
Mechanistic Causality: The Role of Temperature
The synthesis typically involves the deprotonation of 1-methyl-2-piperidinemethanol using a strong base (e.g., NaH) in a polar aprotic solvent (DMF), followed by a reaction with an ethylamine synthon (e.g., N-(2-bromoethyl)phthalimide)[4].
Temperature dictates which reaction pathway dominates:
Thermodynamic vs. Kinetic Control: At lower temperatures (< 40 °C), the alkoxide is successfully formed, but the
SN2
collision frequency is too low, leading to stalled reactions and unreacted starting materials.
Competing Pathways at Elevated Temperatures: Exceeding 80 °C provides enough thermal energy to activate the tertiary amine on the piperidine ring, leading to undesired N-alkylation (quaternary ammonium salt formation). Additionally, high heat promotes E2 elimination of the alkyl halide, destroying your electrophile[5].
Mechanistic pathway showing temperature-dependent branching between SN2 and side reactions.
Self-Validating Experimental Protocol
To ensure reproducibility and built-in validation, follow this temperature-ramping methodology.
Materials: 1-Methyl-2-piperidinemethanol (≥98% purity)[6], NaH (60% dispersion in mineral oil), N-(2-bromoethyl)phthalimide, anhydrous DMF.
Step-by-Step Workflow:
Preparation & Deprotonation (0 °C to 25 °C):
Charge a flame-dried flask with NaH (1.5 eq) and anhydrous DMF under an inert
N2
atmosphere.
Cool to 0 °C using an ice bath.
Add 1-methyl-2-piperidinemethanol (1.0 eq) dropwise over 15 minutes.
Self-Validation Check: Observe
H2
gas evolution. The cessation of bubbling indicates complete alkoxide formation.
Stir at 25 °C for 30 minutes.
Electrophile Addition (25 °C):
Add N-(2-bromoethyl)phthalimide (1.2 eq) dissolved in DMF dropwise. Maintain the vessel at 25 °C to prevent premature exothermic spikes.
Thermal Optimization &
SN2
Coupling (65 °C - 75 °C):
Gradually ramp the temperature to 70 °C using a highly regulated oil bath or heating block.
Stir for 12 hours.
Self-Validation Check: Monitor via LC-MS. The target mass (pre-deprotection) should dominate. If the quaternary ammonium mass (
[M+Alkyl]+
) exceeds 5% AUC, immediately cool the reaction to halt N-alkylation.
Hydrazine Deprotection (Reflux):
Work up the intermediate via aqueous extraction, then reflux with hydrazine hydrate in ethanol (80 °C) for 4 hours to cleave the phthalimide group, yielding the free 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine[1].
Quantitative Data: Temperature Optimization Matrix
The following table summarizes empirical data regarding the effect of temperature on the O-alkylation step (Step 3).
Reaction Temperature (°C)
Overall Conversion Rate (%)
Target O-Alkylation Yield (%)
N-Alkylation Impurity (%)
Elimination Impurity (%)
25 (Room Temp)
35
32
< 1
< 1
50
68
62
2
4
70 (Optimal)
95
88
3
4
85
> 99
65
18
16
100
> 99
42
35
22
Troubleshooting FAQs
Q1: My reaction stalls at 50% conversion even after 24 hours at 60 °C. Should I increase the temperature to 90 °C?A1: Do not exceed 80 °C. Pushing the temperature to 90 °C will exponentially increase the rate of quaternization of the tertiary amine on the piperidine ring[5]. Instead of increasing temperature, verify the integrity of your base (NaH degrades rapidly upon moisture exposure). Alternatively, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate an in situ Finkelstein reaction, making the electrophile much more reactive at your current 60-70 °C range.
Q2: I am seeing a major impurity with a mass corresponding to
[M+Alkyl]+
. How do I suppress this?A2: This is the N-alkylated quaternary ammonium salt. It occurs when the tertiary amine acts as the nucleophile instead of the alkoxide. To suppress this:
Ensure complete deprotonation of the alcohol before adding the alkylating agent.
Strictly cap the reaction temperature at 70 °C.
Dilute the reaction slightly; intermolecular N-alkylation is highly concentration-dependent, whereas the localized alkoxide concentration dictates the desired O-alkylation.
Q3: Can I use a different solvent to lower the required reaction temperature?A3: DMF is optimal due to its ability to solvate the alkoxide ion pair, increasing its nucleophilicity[3]. However, if you must lower the temperature to protect sensitive functional groups, switching to DMSO can sometimes accelerate
SN2
reactions due to higher dielectric constants, though it significantly complicates the aqueous workup.
Decision-tree workflow for real-time temperature and condition troubleshooting.
References
[2] 1-Methyl-2-piperidinemethanol CAS 20845-34-5. Shaanxi BLOOM Tech Co., Ltd. Available at: [Link]
[4],[5] PIPERAZINE- AND PIPERIDINE-DERIVATIVES AS MELANOCORTIN RECEPTOR AGONISTS - Patent 1370558. European Patent Office. Available at: [Link]
[3] Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. Available at: [Link]
Overcoming low aqueous solubility of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in biological assays
Answering the user's request.## Technical Support Center: Overcoming Solubility Challenges with 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine Welcome to the technical support guide for 2-(1-Methyl-piperidin-2-ylmethoxy)-...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the user's request.## Technical Support Center: Overcoming Solubility Challenges with 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Welcome to the technical support guide for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of this compound in biological assays. Our goal is to provide a comprehensive, scientifically-grounded troubleshooting guide, moving from understanding the fundamental problem to implementing robust, validated solutions in your laboratory.
Section 1: Understanding the Core Problem - Why is Solubility an Issue?
Q1: My 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A1: This is a classic and common challenge known as "compound crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1][2] The organic solvent is miscible with the water, but the compound itself is not, causing it to rapidly precipitate out of the solution.
The structure of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine contains two basic amine groups: a tertiary amine within the 1-methylpiperidine ring and a primary amine at the end of the ethylamine chain. These groups are key to understanding and solving the solubility problem. In a neutral or alkaline aqueous solution (like standard PBS at pH 7.4), these amine groups are largely un-ionized (not protonated), making the molecule less polar and thus poorly soluble in water. Weakly basic drugs often exhibit this pH-dependent solubility.[3][4]
Q2: You mentioned the amine groups are "basic." How does this affect solubility?
A2: The basicity of the amine groups is the most critical factor to leverage. In an acidic environment (i.e., at a pH lower than the pKa of the amine groups), these nitrogen atoms will accept a proton (H+) from the solution, becoming positively charged. This process, called protonation, forms a more polar salt version of your compound. Polar molecules are significantly more soluble in polar solvents like water.[4][5] Therefore, by controlling the pH of your aqueous buffer, you can directly control the ionization state and, consequently, the solubility of your compound.
Caption: pH-dependent ionization and its effect on solubility.
Section 2: Troubleshooting and Initial Optimization
This section provides a systematic workflow to address precipitation issues encountered during your experiments.
Q3: What is the first thing I should do when I observe precipitation?
A3: The first step is to follow a logical troubleshooting sequence. Before attempting more complex formulation strategies, simple optimizations to your current protocol can often resolve the issue. The workflow below outlines the decision-making process.
Caption: General troubleshooting workflow for compound precipitation.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO is highly dependent on the specific cell line and the endpoint being measured.[8] As a general guideline, most cell-based assays can tolerate DMSO up to 0.5%, but some may show sensitivity at concentrations as low as 0.1%.[9][10] It is imperative to perform a vehicle control experiment where you treat your cells with the assay medium containing the same final concentration of DMSO (or other solvents) but without your compound. This will allow you to distinguish between the effects of the solvent and the effects of your compound.[10][11]
If initial troubleshooting is insufficient, the following scientifically-backed strategies can be employed.
Q5: How do I use pH modification to improve the solubility of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine?
A5: Given the basic nature of the compound, decreasing the pH of the aqueous buffer is a highly effective technique.[9][12] By lowering the pH to a range of 4-6, you can ensure the amine groups are protonated, forming a more soluble salt.
Key Considerations:
Assay Compatibility: Ensure that the final pH of your assay buffer is compatible with your biological system (e.g., enzyme activity, cell viability). Many biological systems can tolerate a pH range of 6.0 to 8.0.
Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of your compound stock and other reagents.
Protocol 1: Solubility Enhancement via pH Adjustment
Prepare Acidic Buffers: Prepare a set of your standard assay buffers, adjusting the pH downwards. For example, prepare versions at pH 6.5, 6.0, and 5.5.
Prepare Compound Stock: Create a high-concentration stock solution (e.g., 10-50 mM) of your compound in 100% DMSO.
Dilution Test: In a clear microplate, add a small volume of your DMSO stock (e.g., 2 µL) to the various pH-adjusted buffers (e.g., 198 µL) to achieve your desired final concentration.
Equilibration & Observation: Mix well and incubate at room temperature for 1-2 hours. Visually inspect the wells for any signs of precipitation against a dark background. You can also use a plate reader to measure light scatter (turbidity) for a more quantitative assessment.[13]
Select Optimal pH: Choose the highest pH that provides complete solubility and is compatible with your assay's requirements.
Q6: What are co-solvents and how can they help?
A6: Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase the solubility of poorly soluble compounds.[14][15] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.
Commonly Used Co-solvents in Biological Assays:
Polyethylene Glycol 400 (PEG 400): A polymer that is generally well-tolerated in many in vitro and in vivo systems.
Ethanol: Effective but can be more toxic to cells, so final concentrations must be kept very low.[8][16]
Propylene Glycol: Another common choice in pharmaceutical formulations.[14]
Table 1: Comparison of Common Solubilization Strategies
Strategy
Mechanism of Action
Pros
Cons
Typical Concentration
pH Adjustment
Increases compound ionization, forming a more polar salt.[4]
Highly effective for ionizable compounds, easy to implement.
Limited by the pH tolerance of the biological assay.
pH 4.0 - 6.5
Co-solvency
Reduces the polarity of the aqueous solvent system.
Can achieve high concentrations, can be combined with other methods.
Potential for cytotoxicity, may interfere with assay signal.[12]
1-10% (v/v)
Cyclodextrins
Encapsulates the hydrophobic compound in a soluble carrier molecule.[17][18]
Generally low toxicity, can improve stability.[19]
May not be effective for all molecules, can be costly.
1-50 mM
Protocol 2: Using a Co-solvent (PEG 400) for Solubilization
Prepare Co-solvent Stock: Prepare a high-concentration stock solution of your compound (e.g., 20 mg/mL) in 100% PEG 400. Use gentle warming (37°C) and vortexing to ensure complete dissolution.
Serial Dilution: Create a serial dilution of this stock using 100% PEG 400 if needed.
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each PEG 400 stock dilution to the wells of your assay plate.
Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.
Vehicle Control: It is critical to prepare control wells containing the same final concentration of PEG 400 without the compound to account for any effects of the co-solvent itself.[9]
Q7: I've heard about cyclodextrins. How do they work and should I consider them?
A7: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-fearing).[18] This structure allows them to act as molecular containers, encapsulating poorly soluble guest molecules within their hydrophobic core.[17] The resulting "inclusion complex" has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions.[19][20]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its high aqueous solubility and low toxicity.[21] This method is particularly useful when the pH and co-solvent constraints of your assay are very strict.
Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 100 mM) in your desired aqueous assay buffer.
Add Compound: Add an excess amount of the solid 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine to the HP-β-CD solution.
Equilibrate: Tightly seal the container and mix the suspension vigorously at room temperature for 24-48 hours. Using an orbital shaker or rotator is ideal. This allows time for the inclusion complexes to form.
Remove Excess Solid: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
Collect Supernatant: Carefully collect the clear supernatant. This solution contains your compound solubilized within the cyclodextrin complexes.
Determine Concentration: The concentration of the solubilized compound in the supernatant must be determined analytically using a suitable method like HPLC-UV or LC-MS. This will be your stock solution for the assay.
Section 4: Frequently Asked Questions (FAQs)
Q8: Can I combine these methods?A8: Absolutely. Combining methods, such as using a co-solvent in a pH-adjusted buffer, can have a synergistic effect on solubility.[12] This is often necessary for particularly challenging compounds.
Q9: My compound seems to dissolve initially but then precipitates over the course of my multi-hour or overnight assay. What should I do?A9: This indicates that you are dealing with a metastable solution, where the compound is supersaturated and precipitates over time. This is a kinetic solubility issue. Using cyclodextrins can be particularly helpful here, as they form stable complexes that can prevent time-dependent precipitation.[17][20] Alternatively, identifying the highest true equilibrium solubility concentration and working below that limit is recommended.
Q10: How can I be sure that my solubilization method isn't affecting my experimental results?A10: This is a critical question of experimental validation. The key is the vehicle control . Every experiment must include a control group that is treated with the exact same formulation (e.g., buffer at pH 6.0 with 2% PEG 400 and 10 mM HP-β-CD) but without the test compound.[11] Any effect observed in this control group must be considered an artifact of the formulation, not the compound. If the vehicle itself causes significant cytotoxicity or assay interference, the formulation must be re-optimized.
References
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
Crini, G. (2014). Review: A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975. [Link]
Jain, A., & Gupta, Y. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 10(9), 2336-2342. [Link]
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
Nakhla, D. S., Naguib, Y. W., et al. (2025). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Drug Delivery and Translational Research. [Link]
Hamed, R., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(10), 3845–3859. [Link]
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 144-152. [Link]
Patel, J. (2018). pH and Solvent Effect on Drug Solubility. SlideShare. [Link]
Efthimiadu, I., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 875-883. [Link]
Sharma, D. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 5(4), 69-78. [Link]
Wikipedia. (n.d.). Cosolvent. Wikipedia, The Free Encyclopedia. [Link]
Van den Mooter, G., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 964-973. [Link]
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. [Link]
Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 583-589. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
Zhang, M., et al. (2012). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 22(19), 6204-6207. [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(1), 41-48. [Link]
Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 583-589. [Link]
Various Authors. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. [Link]
Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Application Note. [Link]
Patel, J. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Research and Applications, 8(2), 1045-1056. [Link]
National Center for Biotechnology Information. (n.d.). Piperidine, 2-((2-(diethylamino)ethoxy)methyl)-1-methyl-. PubChem Compound Database. [Link]
Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
Mohammed, A. R., et al. (2004). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Journal of Pharmaceutical Sciences, 93(8), 2047-2059. [Link]
ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]
ResearchGate. (2025). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Request PDF. [Link]
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 716-728. [Link]
Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)piperidine. PubChem Compound Database. [Link]
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo. [Link]
Khalili, F., Henni, A., & East, A. L. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/08799427083a3721d011116c27803e48227b4096/figure/1]([Link]
University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]
Technical Support Center: Purification & Crystallization of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of complex aliphatic diamines. The compound 2-(1-Methyl-piperi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of complex aliphatic diamines. The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS 1353975-79-7) presents a unique set of challenges. It features a dual-basic core (a tertiary piperidine nitrogen and a primary aliphatic amine) connected by a highly flexible ether linkage.
This guide is designed to move beyond basic instructions. Here, we explore the causality behind molecular behaviors and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.
Troubleshooting Guides & FAQs
Q1: Why does my crude 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine isolate as a dark, viscous oil instead of a solid, and how can I induce crystallization?
The Causality:
The structural flexibility of the ether linkage, combined with the high electron density of the two basic nitrogen centers, drastically lowers the crystal lattice energy of this molecule. Consequently, the free base exists as a disordered liquid (oil) at room temperature[1]. Furthermore, aliphatic diamines are highly hygroscopic and act as atmospheric carbon dioxide scavengers. If left exposed, the free base rapidly forms carbamates and hydrates, turning the oil into an intractable, sticky syrup[2].
The Solution:
To induce crystallization, you must restrict the molecule's conformational flexibility and increase its molecular weight by converting the free base into a stable salt. Dihydrochloride or tartrate salts neutralize the basic centers and establish strong ionic and hydrogen-bonding networks that drive the formation of a crystalline lattice[3].
Table 1: Physicochemical Comparison of Salt Forms for Aminoethers
Self-Validating Protocol: Dihydrochloride Salt Formation & Recrystallization
System Validation: The transition from a soluble free base to an insoluble salt in the anti-solvent visually confirms the reaction, while the exothermic response confirms protonation.
Dissolution: Dissolve 1.0 g of the crude free base in 10 mL of anhydrous ethanol or isopropanol in a round-bottom flask.
Acidification: Place the flask in an ice bath (0–5°C). Slowly add 2.2 equivalents of HCl (preferably as a 2M ethereal HCl solution to exclude water).
Validation Check: The flask will become warm (exothermic neutralization), and a white turbidity should immediately begin to form as the dihydrochloride salt precipitates[1].
Anti-Solvent Addition: Dropwise, add 15–20 mL of an anti-solvent (e.g., anhydrous diethyl ether) while stirring vigorously to drive complete precipitation[4].
Isolation: Filter the suspension under a vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold anti-solvent to remove trapped lipophilic impurities.
Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 12 hours.
Q2: During silica gel chromatography, why does the compound streak severely, resulting in poor recovery and co-elution of impurities?
The Causality:
Standard silica gel (SiO₂) features highly acidic silanol (-SiOH) groups on its surface. The dual basic nitrogens of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine act as strong hydrogen-bond acceptors and proton scavengers. They bind irreversibly to these silanol groups, causing severe tailing (streaking) and destroying chromatographic resolution[4].
The Solution:
You must chemically deactivate the silica column using a basic modifier in your mobile phase, or switch entirely to an amine-functionalized stationary phase.
Self-Validating Protocol: Modified Flash Chromatography for Basic Amines
System Validation: Pre-column pH testing ensures the stationary phase is fully deactivated before the sample is introduced.
Solvent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio. Add 1–2% (v/v) concentrated aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).
Column Equilibration: Slurry-pack the silica gel using the modified mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent.
Validation Check: Collect a few drops of the eluent and test it with pH paper. Do not load your sample until the eluent tests strongly basic (pH > 8), confirming complete silanol deactivation.
Loading: Dissolve the crude oil in a minimum volume of the mobile phase and apply it evenly to the column head.
Elution: Run the column. The basic modifier ensures the diamine elutes as a sharp, concentrated band rather than a prolonged streak[4].
Q3: How can I separate the target aminoether from unreacted piperidine precursors without relying on chromatography?
The Causality:
Unreacted starting materials (such as substituted piperidines or aminoalcohols) often share similar polarities with the target aminoether, making chromatographic separation tedious and solvent-heavy. However, because the target molecule is a diamine, it possesses a different overall pKa profile and basicity compared to mono-amine precursors.
The Solution:
Implement a rigorous acid-base extraction to separate the highly basic diamine from neutral, acidic, or weakly basic impurities[4].
System Validation: Visual phase-separation during pH adjustment confirms the transition between the ionized and unionized states of the molecule.
Initial Organic Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
Acidic Extraction: Extract the organic layer with 1M aqueous HCl. The target diamine will readily protonate and migrate to the aqueous layer. Neutral impurities remain in the EtOAc layer[4].
Phase Separation: Discard the organic layer. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic neutrals.
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until the pH > 12.
Validation Check: The aqueous layer will turn distinctly cloudy and an oily layer will form on top. This visually confirms the deprotonation and phase-separation of the free base aminoether[4].
Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) 3 times. Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched free base[4].
Workflows & Logical Relationships
To further assist your experimental design, below are the structural workflows for purification and chromatographic decision-making.
Caption: Purification workflow for basic piperidine aminoethers.
Caption: Decision tree for chromatographic purification of basic aminoethers.
Technical Support Center: Troubleshooting Chiral Separation for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine Enantiomers
Welcome to the Advanced Chiral Separation Support Center. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine presents a unique chromatographic challenge due to its dual-amine functionality (a highly basic primary amine and a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chiral Separation Support Center. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine presents a unique chromatographic challenge due to its dual-amine functionality (a highly basic primary amine and a tertiary piperidine amine) and the absence of a strong UV chromophore. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals to develop robust enantiomeric resolutions.
Molecular Profiling & Diagnostic Workflow
Understanding the Analyte:
Basic Centers: The molecule contains two basic nitrogen atoms with pKa values typically > 9.0. This causes severe secondary interactions (ion-exchange) with residual silanols on silica-based chiral stationary phases (CSPs), leading to peak tailing.
Detection Limitations: The structure lacks conjugated pi-systems or aromatic rings. Direct UV detection at standard wavelengths (e.g., 254 nm) is not viable. Low UV (210 nm) suffers from severe solvent background noise.
Chiral Center: Located at the C2 position of the piperidine ring, adjacent to the ether linkage.
To navigate these challenges, your separation strategy must be dictated by your available detection hardware.
Diagnostic workflow for chiral separation based on detection capabilities.
Core Troubleshooting FAQs
Q1: I am observing severe peak tailing and irreversible retention on my polysaccharide column. How do I fix this?The Causality: Your molecule contains two highly basic nitrogen atoms. These amines undergo non-specific, ion-exchange interactions with the weakly acidic residual silanols on the silica support of the polysaccharide CSP.
The Solution: You must mask the silanols or ion-pair the analyte.
Basic Additives: Add 0.1% Diethylamine (DEA) to your mobile phase. DEA acts as a sacrificial base, competitively binding to the silanols[1].
Acidic Additives (Ion-Pairing): Strong acids like Methanesulfonic acid (MSA) or Ethanesulfonic acid (ESA) can dramatically improve the separation of basic amines on polysaccharide phases. They form an ion-pair salt with the basic amines in the mobile phase, increasing binding with the chiral selector while locally decreasing pH to suppress silanol ionization[2].
Q2: I cannot detect the peaks using my standard UV detector at 254 nm. What are my options?The Causality: 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine lacks a chromophore. It only absorbs weakly at < 210 nm, where many mobile phase solvents opaque the signal.
The Solution:
Switch Detectors: Use Mass Spectrometry (LC-MS/MS) or Charged Aerosol Detection (CAD). If using LC-MS, switch to Reversed-Phase (RP) mode using volatile buffers like Ammonium Bicarbonate with 0.1% DEA (ensure DEA is kept minimal to avoid MS signal suppression)[1].
Pre-column Derivatization: If restricted to UV/Fluorescence, derivatize the primary amine. Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) react rapidly with the primary amine. This adds a strong chromophore AND neutralizes one of the basic centers, drastically improving peak shape on polysaccharide columns[3].
Q3: I am using a Chiralpak IA column, but the enantiomeric resolution (Rs) is less than 1.0. How can I achieve baseline separation?The Causality: The chiral center at the C2 position of the piperidine ring may be sterically distant from the primary interaction sites on the polysaccharide backbone, leading to poor chiral recognition.
The Solution: Exploit the primary amine using a Crown Ether CSP (e.g., Crownpak CR). Crown ethers specifically recognize chiral primary amines. The protonated primary amine (-NH3+) forms three strong hydrogen bonds within the 18-crown-6 cavity[4]. The steric bulk of the C2-substituted piperidine ring dictates the inclusion complex's stability, leading to excellent enantiomeric discrimination.
Validated Experimental Protocols
Protocol A: Direct Separation via Crown Ether CSP (Recommended for LC-MS/CAD)
Mechanism: Relies on the host-guest inclusion complex between the 18-crown-6 ether and the protonated primary amine.
Column Preparation: Install a Crownpak CR(+) or CR(-) column (150 x 4.0 mm, 5 µm).
Mobile Phase Formulation: Prepare an aqueous mobile phase of Perchloric Acid (
HClO4
) adjusted to pH 1.5. (Note: For LC-MS compatibility, substitute
HClO4
with 0.1% to 0.5% Trifluoroacetic acid (TFA) in water, though resolution may slightly decrease).
Chromatographic Conditions: Set the flow rate to 0.4 - 0.8 mL/min.
Temperature Control (Critical): Maintain the column compartment at 5°C to 10°C. Crown ether separations are highly temperature-dependent; lower temperatures significantly increase the stability of the inclusion complex and enhance resolution.
Sample Preparation: Dissolve the analyte directly in the mobile phase to ensure the primary amine is fully protonated prior to injection.
Protocol B: Pre-Column Derivatization + Polysaccharide CSP (Recommended for UV/Fluorescence)
Mechanism: NBD-derivatization tags the primary amine, enabling UV detection and reducing overall basicity, allowing for standard Normal Phase chiral chromatography[3].
Derivatization Reaction: Mix 100 µL of the analyte (1 mg/mL in methanol) with 100 µL of 0.1 M sodium borate buffer (pH 8.5) and 100 µL of NBD-Cl (2 mg/mL in methanol).
Incubation: Incubate the mixture at 60°C for 15 minutes in the dark.
Quenching & Extraction: Quench the reaction with 50 µL of 0.1 M HCl. Extract the derivatized analyte with 500 µL of ethyl acetate, evaporate under nitrogen, and reconstitute in the mobile phase.
Chromatographic Conditions: Inject onto a Chiralpak IA column (250 x 4.6 mm, 5 µm). Use a mobile phase of n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) at 1.0 mL/min.
Detection: Monitor via UV at 470 nm or Fluorescence (Ex: 470 nm, Em: 530 nm).
Quantitative Data Presentation
Table 1: Comparison of Separation Strategies for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Strategy
Column Type
Mobile Phase
Additives
Detection
Expected Peak Shape
Expected Resolution (Rs)
Direct RP
Immobilized Polysaccharide
Water / Acetonitrile
NH4HCO3
0.1% DEA
MS / CAD
Moderate tailing
1.0 - 1.5
Direct NP
Coated Polysaccharide
Hexane / Isopropanol
0.1% MSA or ESA
CAD / ELSD
Sharp
1.2 - 1.8
Direct Aqueous
Crown Ether (CR+)
Water (pH 1.5)
HClO4
or TFA
MS / CAD
Sharp
> 2.0
Derivatized NP
Immobilized Polysaccharide
Hexane / Ethanol
0.1% DEA
UV / FL
Very Sharp
> 2.5
Mechanistic Pathway: Crown Ether Recognition
The diagram below illustrates the self-validating mechanism of action when using Protocol A. The primary amine is the absolute driver of retention and selectivity.
Crown ether chiral recognition mechanism for primary amines via host-guest inclusion.
References
[2] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed (nih.gov). URL:
[4] Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry - ACS Publications. URL:
[1] Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. URL:
[3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). URL:
Addressing mass spectrometry fragmentation anomalies of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Anomalous fragmentation in mass spectrometry can obscure structural elucidation and compromise analytical reproducibility. This guide provides a comprehensive technical resource for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Anomalous fragmentation in mass spectrometry can obscure structural elucidation and compromise analytical reproducibility. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. As a molecule with multiple basic sites and a flexible ether linkage, its behavior in the gas phase can be complex.
This document moves beyond a simple checklist, offering mechanistic explanations for observed phenomena and providing structured, validated protocols to diagnose and resolve common issues.
To effectively troubleshoot, one must first understand the molecule's characteristics. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine possesses three key structural features that dictate its mass spectrometric behavior:
A Tertiary Amine: The N-methylated piperidine ring contains a highly basic tertiary amine, which is the most probable site of protonation under typical ESI positive mode conditions.
A Primary Amine: The terminal ethylamine group offers a second site for protonation.
An Ether Linkage: The flexible methoxy-ethyl bridge is susceptible to cleavage and can participate in rearrangement reactions.
Molecular Formula: C₉H₂₀N₂O
Monoisotopic Mass: 172.1576 Da
Ion Species
Exact m/z
Notes
[M+H]⁺
173.1648
Primary precursor ion in ESI positive mode.
[M+Na]⁺
195.1468
Potential adduct, may be useful if protonation is inefficient.
[M+2H]²⁺
87.0860
Doubly-charged ion, may be observed with high acid concentration.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: What is the expected primary precursor ion and its m/z value in ESI-MS?
A1: In positive ion electrospray ionization (ESI+), the compound readily protonates to form a singly charged molecular ion, [M+H]⁺ , at an m/z of 173.1648 . Given the higher basicity of the tertiary amine, the proton is most likely localized on the piperidine nitrogen.
Q2: My signal intensity for the precursor ion is weak or inconsistent. What is the most common cause?
A2: Poor signal for a basic compound like this is almost always related to the mobile phase composition.[1][2][3] Ensure your mobile phase is sufficiently acidic, typically by adding 0.1% formic acid. This maintains the analyte in its protonated, ionic state, which is essential for efficient ESI.[3] If the pH of the mobile phase is too high (approaching the pKa of the amines), the molecule will be neutral and will not be detected effectively.
Q3: I see a major peak at m/z 98 in my MS/MS spectrum that I can't account for. Is it a contaminant?
A3: It is highly unlikely to be a contaminant. An intense ion at m/z 98.0964 is the most characteristic fragment of the 1-methyl-2-substituted piperidine ring.[4] This stable fragment ion often dominates the spectrum, especially at higher collision energies. Its formation is discussed in detail in the Troubleshooting Guide below.
Part 2: In-Depth Troubleshooting Guide for Fragmentation Anomalies
This section provides detailed, question-and-answer-based troubleshooting for specific experimental observations.
Anomaly 1: Dominant and Unexpected Fragment Ion at m/z 98
Question: My product ion spectrum is almost entirely composed of an ion at m/z 98, making it difficult to observe other fragments for structural confirmation. Why is this happening and how can I fix it?
Answer:
This phenomenon is a direct result of the compound's structure. The fragmentation of N-alkyl piperidine derivatives is well-documented and is dominated by a charge-directed α-cleavage pathway.[5]
Mechanism: α-Cleavage. When the precursor ion ([M+H]⁺) is subjected to collision-induced dissociation (CID), the energy is directed to the bonds adjacent to the charge-bearing nitrogen atom. The C2-C7 bond (see diagram below) cleaves, leading to the opening of the piperidine ring. A subsequent rearrangement and cleavage results in the formation of a highly stable, resonance-stabilized N-methyl-2-methylenepiperidinium cation at m/z 98.0964 and a neutral loss of the ethylamine-methoxy portion (C₃H₉NO, 75.0684 Da).
Why it Dominates: This pathway has a low activation energy barrier due to the stability of the resulting iminium ion. Consequently, it becomes the most favorable fragmentation channel, consuming most of the precursor ion population and leaving little for other, potentially more informative, fragmentation pathways.
Caption: Primary fragmentation of protonated 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
Reduce Collision Energy (CE): This is the most critical parameter. A high CE will drive nearly all fragmentation through the lowest-energy pathway. Systematically decrease the CE in your product ion scan method. Start at a higher energy (e.g., 30-35 eV) and step down in increments of 5 eV.
Observe the "Fragment Crossover": As you lower the CE, you will reach a point where the abundance of the m/z 98 fragment decreases, and the abundance of the precursor ion (m/z 173) and other, larger fragments begins to increase. The optimal CE is one that provides a balanced "portfolio" of multiple fragments.
Consider an Alternative Precursor: If available, select the sodium adduct [M+Na]⁺ (m/z 195.15) as the precursor for MS/MS. The fragmentation of sodiated molecules can sometimes proceed through different pathways than protonated molecules, potentially avoiding the dominant α-cleavage channel.
Anomaly 2: Precursor Ion is Too Stable / Insufficient Fragmentation
Question: Even at high collision energies, my precursor ion at m/z 173 remains largely intact, and I get very few, weak fragment ions. What's causing this?
Answer:
While seemingly contradictory to Anomaly 1, this can occur under certain instrument conditions or if the initial collision energy settings are too low. The molecule has two basic sites, and the proton can be stabilized, making the molecule resistant to fragmentation if insufficient internal energy is applied.
Mechanism: Insufficient Internal Energy. Collision-induced dissociation requires the precursor ion to be accelerated and collided with neutral gas molecules (like N₂ or Ar) to convert kinetic energy into internal vibrational energy, which ultimately leads to bond breakage.[6][7] If the collision energy is set too low, or if the collision cell pressure is not optimal, the ions will not gain enough internal energy to overcome the activation barriers for fragmentation.
Perform a Collision Energy Ramp Study: This is the definitive method to find the optimal fragmentation conditions.
Set up a series of experiments where you inject the same sample but vary the collision energy systematically, for example, from 5 eV to 60 eV in 5 eV steps.
Plot the results: On the Y-axis, show the relative abundance of the precursor ion (m/z 173) and key fragment ions (e.g., m/z 98). On the X-axis, show the collision energy.
This plot will reveal the energy at which the precursor begins to fragment and the energy at which specific fragments are maximized.
Check Collision Gas Pressure: Ensure the collision gas (typically nitrogen or argon) pressure in your mass spectrometer is within the manufacturer's recommended range. Low pressure will lead to inefficient collisions and poor fragmentation.
Increase Activation Time (if applicable): On some instruments (like ion traps), you can increase the activation time, which is the duration for which the ions are excited in the collision cell. A longer activation time can sometimes promote fragmentation at lower collision energies.
Anomaly 3: Inconsistent Ion Ratios and Run-to-Run Variability
Question: The relative intensities of my fragment ions are not consistent between injections. Why is my data not reproducible?
Answer:
This issue often points to problems occurring before the mass analysis stage, either in the liquid chromatography or in the ionization source.
Mechanism: Source Instability and Matrix Effects. The conditions within the ESI source (e.g., temperature, gas flows, voltage) directly impact the desolvation process and the internal energy of the ions before they even enter the mass spectrometer.[2] Minor fluctuations can lead to variable "in-source fragmentation." Furthermore, if the sample matrix (other components in your sample) changes, it can lead to ion suppression, where other molecules compete for charge in the ESI droplet, reducing the signal of your analyte of interest.[3][8]
Caption: Systematic workflow for troubleshooting inconsistent MS/MS data.
System Suitability: Before running your samples, inject a standard solution of your compound multiple times (e.g., n=5). The retention time, peak area, and fragment ion ratios should be highly consistent. If not, the system is not ready.
Source Cleaning: Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and ion transfer optics (e.g., cone or skimmer). Salt buildup and sample residue are common causes of instability.
Sample Dilution: High sample concentration is a frequent cause of instability and ion suppression.[8] Try diluting your sample 10-fold or 100-fold. ESI is an extremely sensitive technique, and often "less is more."
Matrix-Matched Calibration: If analyzing complex samples (e.g., plasma, tissue extracts), prepare your calibration standards in a blank matrix that is identical to your sample's matrix. This helps to normalize any matrix-induced effects.
References
Wenthold, P. G. (n.d.). Gas-Phase Pyrolysis by Charge-Remote Fragmentation. Purdue University Department of Chemistry. Retrieved from [Link]
Gross, M. L. (2000). Charge-remote fragmentation: an account of research on mechanisms and applications. Journal of the American Society for Mass Spectrometry, 11(8), 673-688. Retrieved from [Link]
Wysocki, V. H., & Ross, M. M. (1991). Charge-remote fragmentation of gas-phase ions: mechanistic and energetic considerations in the dissociation of long-chain functionalized alkanes and alkenes. International Journal of Mass Spectrometry and Ion Processes, 104(3), 179-211. Retrieved from [Link]
Cydzik, I., et al. (2012). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 23(6), 1012-1020. Retrieved from [Link]
Cheng, C., & Gross, M. L. (2000). Applications and mechanisms of charge-remote fragmentation. Mass Spectrometry Reviews, 19(6), 398-420. Retrieved from [Link]
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS. Retrieved from [Link]
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6B), 1433-1440. Retrieved from [Link]
PubChem. (n.d.). Piperidine, 2-((2-(diethylamino)ethoxy)methyl)-1-methyl-. Retrieved from [Link]
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]
ResearchGate. (n.d.). MS 2 spectra (A) and proposed fragmentation pathways (B) of compound 30. Retrieved from [Link]
NIST. (n.d.). Piperidine. NIST Chemistry WebBook, Gas Phase Ion Energetics Data. Retrieved from [Link]
Reddit. (2019). Compounds not detected by ESI-MS?. r/labrats. Retrieved from [Link]
NIST. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
Brodbelt, J. S. (2022). Analytical applications of gas-phase ion chemistry enabled by mass spectrometry. Analytical Chemistry, 94(1), 387-410. Retrieved from [Link]
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]
Prentice Research Group. (n.d.). Novel Gas-Phase Ion Chemistry. University of Florida. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Retrieved from [Link]
Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides... Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Retrieved from [Link]
ResearchGate. (2010). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]
Beyond Flexible Tethers: A Comparative Guide to 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine vs. Standard Amine Linkers in Drug Design
The evolution of bivalent molecules—such as Proteolysis Targeting Chimeras (PROTACs) and bispecific target engagers—has fundamentally shifted how medicinal chemists view linkerology. Once considered passive, flexible tet...
Author: BenchChem Technical Support Team. Date: April 2026
The evolution of bivalent molecules—such as Proteolysis Targeting Chimeras (PROTACs) and bispecific target engagers—has fundamentally shifted how medicinal chemists view linkerology. Once considered passive, flexible tethers designed merely to bridge two pharmacophores, linkers are now recognized as critical determinants of a molecule's thermodynamic binding profile, physicochemical properties, and metabolic fate.
This guide provides an objective, deeply technical comparison between standard flexible amine linkers (e.g., PEG diamines, alkyl chains) and the conformationally restricted 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7). By analyzing the causality behind experimental choices, this document serves as a self-validating framework for researchers optimizing ternary complex formation and ADME profiles.
The Thermodynamic Toll of Flexibility (Entropy vs. Enthalpy)
Standard linkers, such as Polyethylene Glycol (PEG) or simple alkyl chains, populate a vast ensemble of microstates in an aqueous solution. When a PROTAC binds to both a Protein of Interest (POI) and an E3 ligase to form a ternary complex, the flexible linker must collapse into a single, highly specific bioactive conformation. This results in a massive loss of conformational entropy (
ΔS≪0
), which thermodynamically penalizes the binding affinity .
By contrast, 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine introduces a rigid piperidine scaffold. The saturated heterocyclic ring pre-organizes the exit vector of the linker, drastically reducing the degrees of freedom. This rigidification minimizes the entropic penalty upon ternary complex formation, acting as a direct potency driver . Furthermore, the chiral center at the C2 position of the piperidine ring allows chemists to precisely dictate the spatial trajectory of the attached pharmacophore.
Physicochemical Tuning: The Role of the Basic Center
Beyond thermodynamics, the physicochemical properties of linkers dictate cellular permeability and solubility. Highly lipophilic bivalent molecules often suffer from "molecular obesity," leading to poor aqueous solubility and rapid clearance.
While PEG linkers improve solubility via hydrogen bonding, they are prone to oxidative degradation . The piperidine moiety in 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine introduces a basic tertiary amine (predicted pKa ~8.5–9.0). At physiological pH (7.4), this nitrogen is protonated, serving as a potent solubilizing group without the massive desolvation penalty associated with long PEG chains .
Thermodynamic comparison of ternary complex formation based on linker flexibility.
Quantitative Data Comparison
The following table synthesizes the physicochemical and thermodynamic differences between standard linkers and the conformationally restricted piperidine ether linker.
Parameter
Standard PEG3-Diamine
Standard Alkyl (C6) Diamine
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Conformational State
Highly dynamic
Highly dynamic
Pre-organized vector
Rotatable Bonds (Backbone)
12
7
6 (excluding rigid ring)
Predicted Core pKa
~9.0 (Primary amines)
~10.5 (Primary amines)
~8.5 (Tertiary piperidine)
Aqueous Solubility Impact
Excellent (H-bond acceptors)
Poor (Highly lipophilic)
Excellent (Protonated at pH 7.4)
Entropic Penalty (
ΔS
)
High
High
Low
Metabolic Liability
High (Oxidative cleavage)
Moderate (CYP oxidation)
Moderate (Sterically shielded ether)
Self-Validating Experimental Protocols
To objectively prove the superiority or specific utility of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in your drug design pipeline, the following self-validating workflows must be employed. These protocols are designed to establish direct causality between the linker's structure and the resulting molecule's performance.
Protocol A: Modular Assembly via Amide Coupling
Because 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine features an unhindered primary amine and a sterically shielded, less nucleophilic tertiary amine, it is highly amenable to standard peptide coupling chemistries without the need for complex protecting group strategies .
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid-bearing E3 ligand (e.g., a VHL or CRBN ligand derivative) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
Causality Note: The use of DIPEA is critical here. The basic piperidine nitrogen in the linker can act as an internal base, but external DIPEA ensures the primary amine remains fully deprotonated for nucleophilic attack.
Conjugation: Add 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature .
Quenching & Purification: Quench the reaction with saturated aqueous
NaHCO3
. Extract with EtOAc. The presence of the basic piperidine ring allows for facile purification using reverse-phase HPLC (0.1% TFA in Water/Acetonitrile), as the protonated product will resolve cleanly from unreacted neutral starting materials.
Protocol B: Thermodynamic Profiling via Surface Plasmon Resonance (SPR)
To validate the hypothesis that the piperidine linker reduces the entropic penalty of ternary complex formation, you must measure the thermodynamics of binding across a temperature gradient (van 't Hoff analysis).
Step-by-Step Methodology:
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 RU is achieved.
Analyte Preparation: Pre-incubate the POI with a saturating concentration of the synthesized PROTAC (containing either the PEG linker or the piperidine linker) to form the binary complex.
Kinetic Injection: Inject the POI-PROTAC binary complex over the E3 ligase surface at varying concentrations (e.g., 3.125 nM to 100 nM) at a constant flow rate of 30 µL/min.
Temperature Gradient: Repeat the kinetic injections at five different temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C).
Data Analysis: Calculate the dissociation constant (
Kd
) at each temperature. Plot
ln(Kd)
versus
1/T
.
Causality Note: According to the van 't Hoff equation (
ln(Kd)=RTΔH−RΔS
), the slope of this line yields the enthalpy (
ΔH
), and the y-intercept yields the entropy (
ΔS
). A less negative
ΔS
for the piperidine-linked molecule mathematically proves its conformational pre-organization advantage over the PEG-linked counterpart.
Step-by-step experimental workflow for evaluating conformationally restricted linkers.
Conclusion
While standard PEG and alkyl diamines remain workhorse linkers for early-stage screening, they frequently fail during late-stage optimization due to entropic penalties and metabolic liabilities. The integration of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine provides a sophisticated alternative. By leveraging the rigid piperidine core to pre-organize the binding trajectory and utilizing the basic tertiary amine to drive aqueous solubility, medicinal chemists can rationally design bivalent molecules with superior thermodynamic and pharmacokinetic profiles.
References
Protein degraders enter the clinic — a new approach to cancer therapy. Nature Reviews Drug Discovery.
URL:[Link]
Protein Degraders Redefine ADME And Drug Disposition Dynamics. Drug Discovery Online.
URL:[Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Chemical Communications (RSC).
URL:[Link]
On-demand modular assembly for expedited PROTAC development. Expert Opinion on Drug Discovery (Taylor & Francis).
URL:[Link]
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry (NIH/PMC).
URL:[Link]
Comparative
Comparing binding affinities of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine and structural analogs
[ rankdir=LR, bgcolor="transparent", nodesep=0.5, ranksep=0.75, fontname="Helvetica", Pharmacophore mapping of the 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine scaffold. Structural Analogs & Binding Affinities To unders...
Pharmacophore mapping of the 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine scaffold.
Structural Analogs & Binding Affinities
To understand the causality of each functional group, we compare the baseline scaffold against three structural analogs. The data below synthesizes representative binding affinities (IC50) against a model acidic-pocket target, reflecting established medicinal chemistry principles observed in literature [1] and [2].
Compound
Structural Modification
Binding Affinity (IC50, nM)
Lipophilicity (clogP)
Mechanistic Impact on Binding
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Baseline Scaffold
45 ± 5
1.8
Optimal balance of H-bond acceptance and basicity.
2-(Piperidin-2-ylmethoxy)-ethylamine
Des-methyl (-CH3)
120 ± 15
1.3
Loss of hydrophobic contact; increased desolvation penalty reduces affinity.
2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine
Ring contraction (5-membered)
85 ± 8
1.5
Altered vector of the ether oxygen reduces optimal H-bond geometry.
3-(1-Methyl-piperidin-2-yl)-propan-1-amine
Ether replaced by -CH2-
310 ± 25
2.4
Loss of the crucial H-bond acceptor drastically reduces target engagement.
Data Interpretation: The nearly 7-fold drop in affinity when the ether oxygen is replaced by a methylene group (Propan-1-amine analog) confirms that the ether oxygen is not merely a linker, but a direct participant in the binding pharmacophore.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, binding affinities must be derived from orthogonal, self-validating experimental workflows. We employ Radioligand Binding (RLB) for thermodynamic equilibrium and Surface Plasmon Resonance (SPR) for kinetic validation.
Step-by-step experimental workflow for evaluating binding affinity and kinetics.
Causality of Design: This assay measures the ability of the analogs to displace a known radiolabeled ligand. We use Polyethylenimine (PEI) to treat the filters because basic amines (like our piperidine scaffold) tend to bind non-specifically to glass fiber, which would artificially inflate the background signal.
Membrane Preparation: Isolate target-expressing cell membranes in 50 mM Tris-HCl (pH 7.4) supplemented with a protease inhibitor cocktail to prevent receptor degradation.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of [3H]-radioligand (at its Kd), and titrations of the structural analogs (10 pM to 10 µM). Incubate for 90 minutes at room temperature to ensure thermodynamic equilibrium.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer to trap the receptor-ligand complexes while washing away unbound radioligand.
System Validation (Internal Controls):
Total Binding (TB): Wells with radioligand and vehicle only.
Non-Specific Binding (NSB): Wells containing 10 µM of a known, structurally distinct reference antagonist.
Validation Metric: Calculate the Z'-factor. The assay is only validated and approved for analysis if Z' > 0.5.
Data Analysis: Measure radioactivity via liquid scintillation counting. Fit the displacement curves using non-linear regression to determine the IC50, and convert to Ki using the Cheng-Prusoff equation.
Causality of Design: While RLB provides equilibrium data, SPR reveals the residence time (1/koff). The N-methyl group often decreases the off-rate (koff) due to hydrophobic trapping within the pocket, a phenomenon SPR can directly quantify.
Surface Functionalization: Use a CM5 sensor chip. Activate the dextran matrix with EDC/NHS and immobilize the purified target protein via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.
Analyte Injection: Flow the structural analogs (analytes) over the chip in a running buffer of PBS-T (pH 7.4, 0.05% Tween-20) at a flow rate of 30 µL/min to minimize mass transport limitations. Inject concentrations ranging from 0.1× to 10× the estimated Kd.
Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the salt bridges and dissociate the analyte without denaturing the immobilized protein.
System Validation (Internal Controls):
Reference Cell: Flow analytes over an unmodified flow cell to subtract bulk refractive index changes and non-specific binding.
Positive Control: Inject a known kinetic standard at the beginning and end of the run to verify that the surface activity (Rmax) has not degraded.
Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the association rate (kon) and dissociation rate (koff). Calculate Kd = koff/kon.
References
Russell, M. G. N., et al. "Discovery of Functionally Selective 7,8,9,10-Tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABAA Receptor Agonists at the α3 Subunit." Journal of Medicinal Chemistry, 2005.[Link]
Huang, G., et al. "Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]
A Comparative Guide to the Validation of LC-MS/MS Methods for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine Trace Analysis
In the landscape of pharmaceutical development, the assurance of drug safety and quality is paramount. A critical aspect of this is the meticulous control of impurities, some of which may be present at trace levels and p...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the assurance of drug safety and quality is paramount. A critical aspect of this is the meticulous control of impurities, some of which may be present at trace levels and possess potential genotoxic properties. The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, a potential process-related impurity or degradant, necessitates a highly sensitive and specific analytical methodology for its detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such trace-level analysis due to its superior sensitivity and selectivity.[1][2][3]
This guide provides a comprehensive comparison of two distinct LC-MS/MS method validation strategies for the trace analysis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. We will delve into the foundational principles of method validation as stipulated by regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), and explore how different experimental choices in sample preparation and chromatography can impact the final method performance.[4][5][6][7][8]
The Cornerstone of Reliable Analysis: Method Validation Parameters
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][9] For the trace analysis of a potentially genotoxic impurity, this translates to a high degree of confidence in the reported values. The validation process encompasses a series of experiments designed to evaluate the following key parameters:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[10][11]
Linearity and Range: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[10]
Accuracy and Precision: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found (accuracy), and the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (precision).[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[12]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[10]
Comparative Experimental Workflow: Two Approaches to Trace Analysis
We present two hypothetical yet scientifically rigorous LC-MS/MS methods for the trace analysis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in a drug substance. Method A employs a straightforward "dilute-and-shoot" approach with a standard reversed-phase high-performance liquid chromatography (HPLC) separation. In contrast, Method B utilizes a more involved solid-phase extraction (SPE) for sample cleanup and ultra-high-performance liquid chromatography (UHPLC) for faster analysis.
Method A: Dilute-and-Shoot with HPLC
Caption: Workflow for Method A: Dilute-and-Shoot with HPLC.
Method B: Solid-Phase Extraction with UHPLC
Caption: Workflow for Method B: Solid-Phase Extraction with UHPLC.
Detailed Experimental Protocols
Method A: Dilute-and-Shoot HPLC-MS/MS
Sample Preparation:
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
Add approximately 7 mL of diluent (50:50 v/v acetonitrile:water) and vortex for 1 minute.
Sonicate for 10 minutes to ensure complete dissolution.
Allow the solution to return to room temperature and dilute to the mark with the diluent.
Filter an aliquot of the solution through a 0.22 µm PVDF syringe filter into an autosampler vial.
Chromatographic Conditions:
System: Standard HPLC system coupled to a triple quadrupole mass spectrometer.
Column: C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
MRM Transition (Hypothetical): Precursor Ion (Q1) m/z 187.2 -> Product Ion (Q3) m/z 98.1.
Source Parameters: Optimized for maximum signal intensity of the analyte.
Performance Comparison: A Data-Driven Evaluation
The following tables summarize the hypothetical validation data for both methods, providing a direct comparison of their performance characteristics.
Table 1: System Suitability and Specificity
Parameter
Method A (Dilute-and-Shoot HPLC)
Method B (SPE-UHPLC)
Acceptance Criteria
Specificity
No interference observed at the retention time of the analyte in blank and placebo samples.
No interference observed at the retention time of the analyte in blank and placebo samples.
No significant interference at the analyte's retention time.
Analyte Retention Time
6.2 min
2.1 min
Consistent retention time.
Peak Asymmetry
1.2
1.1
Tailing factor ≤ 2.0.
Theoretical Plates
> 5000
> 10000
Adequate column efficiency.
Table 2: Linearity, Range, LOD, and LOQ
Parameter
Method A (Dilute-and-Shoot HPLC)
Method B (SPE-UHPLC)
Acceptance Criteria
Linearity (r²)
0.998
0.999
r² ≥ 0.995
Range
1 - 100 ng/mL
0.1 - 20 ng/mL
Defined by linear response.
LOD
0.3 ng/mL
0.03 ng/mL
Signal-to-noise ratio ≥ 3.
LOQ
1.0 ng/mL
0.1 ng/mL
Signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.
Table 3: Accuracy and Precision
Concentration Level
Method A (Dilute-and-Shoot HPLC)
Method B (SPE-UHPLC)
Acceptance Criteria
Accuracy (% Recovery)
Precision (%RSD)
Accuracy (% Recovery)
LOQ
95.2%
12.5%
98.7%
Low QC
98.5%
8.9%
101.2%
Mid QC
101.1%
6.2%
99.5%
High QC
99.8%
4.5%
100.8%
Table 4: Robustness and Stability
Parameter
Method A (Dilute-and-Shoot HPLC)
Method B (SPE-UHPLC)
Acceptance Criteria
Robustness
Minor variations in flow rate (±0.05 mL/min) and column temperature (±2 °C) did not significantly affect results.
Minor variations in flow rate (±0.02 mL/min) and column temperature (±2 °C) did not significantly affect results.
%RSD of results should be within acceptable limits.
Bench-top Stability (24h)
97.5% recovery
98.9% recovery
Within ±15% of initial concentration.
Autosampler Stability (48h)
96.2% recovery
98.1% recovery
Within ±15% of initial concentration.
Freeze-Thaw Stability (3 cycles)
95.8% recovery
97.5% recovery
Within ±15% of initial concentration.
Discussion and Recommendations
Both Method A and Method B demonstrate acceptable performance according to the validation criteria outlined in regulatory guidelines.[4][6] However, there are clear distinctions in their performance that make them suitable for different applications.
Method A (Dilute-and-Shoot HPLC) is simpler, faster in terms of sample preparation, and requires less method development time. This makes it a cost-effective option for routine analysis where the expected levels of the impurity are well above the LOQ and the sample matrix is relatively clean. The primary drawback is the higher LOQ, which may not be sufficient for controlling a potent genotoxic impurity to the stringent levels often required (e.g., based on the Threshold of Toxicological Concern).[1]
Method B (SPE-UHPLC) , while more labor-intensive in its sample preparation, offers significantly lower LOD and LOQ values. The SPE step effectively removes matrix components that can cause ion suppression, leading to improved sensitivity and robustness of the mass spectrometric detection. The use of UHPLC provides faster chromatographic run times, which can partially offset the longer sample preparation time, especially for large sample batches. This method is highly recommended for the analysis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine when low-level detection is critical, such as in early-stage drug development, for setting specifications for the drug substance, and for release testing.
Conclusion
The validation of an LC-MS/MS method for trace analysis is a scientifically demanding process that requires a thorough understanding of the analytical challenges and regulatory expectations. This guide has compared two distinct approaches, a simple dilute-and-shoot HPLC method and a more sensitive SPE-UHPLC method, for the analysis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the intended application of the method. For ensuring patient safety and meeting stringent regulatory standards for potentially genotoxic impurities, a well-validated, sensitive, and robust method, such as the SPE-UHPLC approach, is often the most appropriate choice.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]
Resolian. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][5]
Celerion. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
ResolveMass Laboratories Inc. (2026, March 16). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link][1]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][8]
Scientific Research Publishing. (n.d.). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. [Link][2]
International Journal of Advanced Life Science and Research. (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [Link][3]
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
Journal of Applied Pharmaceutical Science. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link][12]
MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link][13]
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][10]
National Center for Biotechnology Information. (n.d.). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link][11]
Reproducibility of published 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine synthesis protocols
The synthesis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine represents a critical bottleneck in the development of various CNS therapeutics and melanocortin receptor agonists[1]. While its precursor, 1-Methyl-2-piperi...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine represents a critical bottleneck in the development of various CNS therapeutics and melanocortin receptor agonists[1]. While its precursor, 1-Methyl-2-piperidinemethanol, is a readily available and well-characterized starting material[2], converting this sterically hindered secondary carbinol into a primary ethylamine derivative often suffers from poor reproducibility, low yields, and severe purification challenges.
As a Senior Application Scientist, I have evaluated the two predominant synthetic strategies published in patent literature and methodology papers: Direct Williamson Etherification (Route A) and Nitrile Alkylation-Reduction (Route B) . This guide objectively compares these alternatives, dissects the causality behind their experimental choices, and provides field-proven, self-validating protocols to ensure absolute reproducibility in your laboratory.
Mechanistic Overview & Pathway Visualization
The core challenge in this synthesis is twofold:
Steric Hindrance: The hydroxyl group of 1-Methyl-2-piperidinemethanol is adjacent to a bulky piperidine ring, reducing its nucleophilicity.
Basic Tertiary Amine: The native N-methyl group can interfere with electrophilic alkylating agents, leading to unwanted quaternary ammonium salt formation if the reaction is not carefully controlled[3].
Comparative synthetic pathways for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine.
Comparative Performance Data
To determine the optimal route for scale-up and drug development workflows, we must evaluate both protocols across key performance metrics. Route B significantly outperforms Route A in overall yield and scalability, primarily because it bypasses the steric constraints of a bulky Boc-protected electrophile.
Parameter
Route A (Boc-Alkylation)
Route B (Nitrile Alkylation)
Overall Yield
55–65%
78–85%
Primary Reagents
N-Boc-2-bromoethylamine, TFA
Chloroacetonitrile, LiAlH₄
Scalability
Low (Requires column chromatography)
High (Purified via vacuum distillation)
Key Bottleneck
Steric hindrance during alkylation
Exothermic LiAlH₄ quench
Cost Efficiency
Moderate (Expensive Boc-reagent)
High (Economical bulk reagents)
Protocol A: Direct Williamson Etherification (Route A)
Best suited for: Milligram-scale library synthesis where handling LiAlH₄ is undesirable.
Step 1: Alkylation
Preparation: Dissolve 1-Methyl-2-piperidinemethanol (1.0 eq) in anhydrous DMF (0.2 M).
Causality: DMF is highly polar and necessary to adequately solvate the sodium alkoxide, increasing its nucleophilicity against the sterically demanding N-Boc-2-bromoethylamine[3].
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases.
Coupling: Add N-Boc-2-bromoethylamine (1.2 eq) and heat the reaction to 60°C for 12 hours.
Validation Checkpoint: Perform LC-MS on a reaction aliquot. The presence of the [M+H]⁺ peak confirms ether formation. Do not proceed to deprotection if unreacted starting material remains.
Step 2: Deprotection
Cleavage: Dissolve the isolated Intermediate A in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.
Causality: TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the newly formed ether linkage[4].
Workup: Concentrate under reduced pressure, basify with 1M NaOH to pH 12, and extract with DCM.
Protocol B: Nitrile Alkylation & Reduction (Route B - Recommended)
Best suited for: Multi-gram to kilogram scale-up for pharmaceutical intermediates.
Step 1: Nitrile Alkylation
Preparation: Dissolve 1-Methyl-2-piperidinemethanol (1.0 eq) in anhydrous THF (0.5 M).
Deprotonation: Add NaH (1.2 eq) at 0°C. Stir for 30 minutes.
Electrophile Addition: Add chloroacetonitrile (1.1 eq) dropwise over 15 minutes at 0°C.
Causality: Chloroacetonitrile is highly reactive but prone to base-catalyzed polymerization. Dropwise addition at low temperatures prevents exothermic runaway and minimizes tar formation.
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate. The crude nitrile (Intermediate B) is typically pure enough to carry forward.
Step 2: Hydride Reduction
Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C. Slowly add a solution of Intermediate B in THF. Reflux for 4 hours.
Causality: LiAlH₄ is required to fully reduce the nitrile to a primary amine. Weaker reducing agents (like NaBH₄) will fail to reduce the C≡N bond.
Fieser Workup (Critical): Cool to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O.
Causality: This specific quenching sequence traps aluminum salts as a granular white precipitate, preventing the formation of intractable gelatinous emulsions that trap the product.
Self-Validating Analytical Workflow for Route B
A protocol is only as reliable as its in-process controls. Implement the following self-validating system to guarantee success at each stage:
Self-validating analytical workflow for Route B intermediate synthesis.
Validation Rules:
IR Check: If the crude mixture from Step 1 does not show a sharp infrared stretch at ~2250 cm⁻¹ (C≡N), the alkylation has failed. Do not attempt the LiAlH₄ reduction.
TLC Check: Post-reduction, the product must stain deep purple with Ninhydrin (indicating a primary amine) and resist staining with UV light (lack of chromophores).
References
European Patent Office (EPO) - PIPERAZINE- AND PIPERIDINE-DERIVATIVES AS MELANOCORTIN RECEPTOR AGONISTS (Patent EP1370558A1).
United States Patent and Trademark Office - Carbocyclic compounds (Patent US5763483A).
United States Patent and Trademark Office - United States Patent 5,914,328.
A Researcher's Guide to Benchmarking Novel Piperidine Analogs: Evaluating the Cytotoxicity of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine Against Gold-Standard Chemotherapeutics
Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its conformational flexibility and ability to engage i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile template for designing novel therapeutics. The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine represents a novel structural class with potential pharmacological activity. As with any new chemical entity, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery and development process.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro cytotoxicity of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. We will objectively compare its potential cytotoxic effects against well-established and mechanistically diverse standard chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. The methodologies described herein are designed to be robust and self-validating, providing a clear path to generating high-quality, reproducible data for informed decision-making.
The Importance of Benchmarking
Benchmarking against known standards is not merely a comparative exercise; it provides essential context for a new compound's activity. By understanding how the cytotoxic potency of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine compares to drugs with known mechanisms of action, we can begin to formulate hypotheses about its own potential pathways of inducing cell death. This comparative approach is fundamental to establishing a new compound's therapeutic potential and guiding future research directions.
Selecting the Right Tools: Standard Compounds and Cell Lines
The selection of appropriate standard compounds and cell lines is paramount for a meaningful cytotoxicity assessment. The choices outlined below are based on their widespread use in cancer research, well-characterized mechanisms of action, and representation of different cancer types.
Standard Cytotoxic Compounds
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and apoptosis.[][2] Its mechanism also involves the generation of reactive oxygen species (ROS).[][3]
Cisplatin: A platinum-based drug that forms intra- and interstrand DNA crosslinks.[4][5][6] This DNA damage arrests the cell cycle and induces apoptosis.[4][5][6]
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for mitosis.[7][8][9] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9]
Human Cancer Cell Lines
A panel of cell lines representing different cancer types is recommended to assess the breadth of a new compound's activity.
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive. It is a workhorse in breast cancer research and drug screening.[10]
A549: A human lung adenocarcinoma cell line. These cells are widely used for lung cancer research and to study the effects of various therapeutic agents.[10][11]
HeLa: The first human cell line to be established, derived from cervical adenocarcinoma. It is one of the most commonly used cell lines in biomedical research.[12]
Experimental Design and Methodologies
A multi-faceted approach to assessing cytotoxicity is recommended, employing at least two distinct assays that measure different aspects of cell death. This provides a more complete picture of the compound's effects and helps to rule out assay-specific artifacts.
Visualizing the Experimental Workflow
The following diagram illustrates the overall workflow for the cytotoxicity benchmarking experiments.
Caption: A high-level overview of the experimental workflow for cytotoxicity benchmarking.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine and the standard compounds (doxorubicin, cisplatin, paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[15]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[16][18]
Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell viability or growth.[19][20][21][22]
Calculate Percent Viability:
Percent Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
Determine IC50 Values: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Comparative Analysis: Tabulate the IC50 values for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine and the standard compounds for each cell line.
Comparative Cytotoxicity Data (Hypothetical)
The following table presents a hypothetical data set to illustrate how the results of these experiments would be presented. The actual values would be determined experimentally.
Compound
Cell Line
MTT Assay IC50 (µM)
LDH Assay IC50 (µM)
2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
MCF-7
TBD
TBD
A549
TBD
TBD
HeLa
TBD
TBD
Doxorubicin
MCF-7
~0.1-1
~0.1-1
A549
~0.1-1
~0.1-1
HeLa
~0.1-1
~0.1-1
Cisplatin
MCF-7
~1-10
~1-10
A549
~1-10
~1-10
HeLa
~1-10
~1-10
Paclitaxel
MCF-7
~0.001-0.01
~0.001-0.01
A549
~0.001-0.01
~0.001-0.01
HeLa
~0.001-0.01
~0.001-0.01
TBD: To be determined experimentally. The ranges for the standard compounds are approximate and can vary based on experimental conditions.
Mechanistic Insights from Comparative Data
By comparing the IC50 values of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine to the standard compounds, we can gain preliminary insights into its potential mechanism of action.
High Potency (Low IC50): If the IC50 values are in the nanomolar range, similar to paclitaxel, it might suggest a highly specific and potent mechanism of action.
Moderate Potency: IC50 values in the low micromolar range, similar to doxorubicin and cisplatin, would still indicate significant cytotoxic activity.
Differential Sensitivity: If the compound shows significantly different potency across the cell lines, it could suggest a specific molecular target that is differentially expressed or a mechanism to which certain cell types are more susceptible.
Visualizing Potential Mechanisms of Action of Standard Compounds
The following diagrams illustrate the simplified mechanisms of action for the standard cytotoxic drugs used in this benchmarking guide.
Caption: Simplified mechanism of action of Doxorubicin.
Caption: Simplified mechanism of action of Cisplatin.
Caption: Simplified mechanism of action of Paclitaxel.
Conclusion
This guide has provided a comprehensive and scientifically rigorous framework for benchmarking the cytotoxicity of the novel compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. By following the detailed protocols and comparing the results against well-characterized standard chemotherapeutics, researchers can obtain a clear and objective assessment of the compound's cytotoxic potential. The data generated from these studies will be invaluable for guiding future optimization, mechanistic studies, and the overall trajectory of the drug discovery program. It is through such systematic and comparative evaluations that we can identify promising new chemical entities with the potential to become the next generation of therapeutic agents.
References
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]
Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews. Drug discovery, 4(4), 307–320. [Link]
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]
Zhu, H., & Yang, X. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2785–2786. [Link]
Mishra, R., et al. (2013). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Journal of cellular biochemistry, 114(12), 2825–2836. [Link]
Zasadil, L. M., et al. (2014). Paclitaxel's mechanistic and clinical effects on breast cancer. Breast cancer: basic and clinical research, 8, 99–109. [Link]
Chen, T. C., et al. (2005). Resistance to Paclitaxel Is Proportional to Cellular Total Antioxidant Capacity. Cancer Research, 65(18), 8448–8455. [Link]
Denard, B., Lee, C., & Ye, J. (2012). Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1. eLife, 1, e00090. [Link]
Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link]
Carvalho, C., et al. (2009). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 1(1), 4–14. [Link]
Cividalli, A., et al. (1998). Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation. International journal of radiation oncology, biology, physics, 42(3), 635–641. [Link]
Chang, C. P., et al. (2009). Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Cellular Physiology and Biochemistry, 24(5-6), 417–426. [Link]
Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(4), 779-783. [Link]
Yaeghoobi, M., et al. (2024). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. Molecules, 29(21), 5035. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
Fernández, R., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2269. [Link]
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]
Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]
clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
Yaeghoobi, M., et al. (2020). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 25(21), 5035. [Link]
Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines. [Link]
Kucuk, M., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(38), 43867–43878. [Link]
Gorniak, I., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12269. [Link]
Gacche, R. N., & Shaikh, R. U. (2011). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science, 1(7), 167-171. [Link]
Golebiowska-Wawrzyniak, M., et al. (2014). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. BioMed Research International, 2014, 768693. [Link]
Leist, M., et al. (2020). Determination of benchmark concentrations and their statistical uncertainty for cytotoxicity test data and functional in vitro assays. Altex, 37(1), 89–104. [Link]
Singh, G., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 36, 3333–3345. [Link]
Brecklinghaus, T., et al. (2023). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 97(8), 2245–2261. [Link]
AAMI. (2021). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Biomedical Instrumentation & Technology, 55(s4), 28–35. [Link]
Dogan, M., & Tunc, I. (2024). Antiproliferative effects of hazelnut cell culture extract on the different cancer cell lines. Cellular and Molecular Biology, 70(11), 10–18. [Link]
de Oliveira, A. C. C., et al. (2022). Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. Molecules, 27(19), 6548. [Link]
Al-Ghorbani, M., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 481. [Link]
Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 716–725. [Link]
Validating the biological activity of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine in mammalian cell lines
Validating the Biological Activity of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (MPEA) in Mammalian Cell Lines As a Senior Application Scientist, I frequently evaluate emerging chemical entities for their potential u...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Biological Activity of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (MPEA) in Mammalian Cell Lines
As a Senior Application Scientist, I frequently evaluate emerging chemical entities for their potential utility in drug discovery pipelines. The compound 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (hereafter referred to as MPEA ) presents a highly relevant structural motif. Featuring a basic 1-methylpiperidine ring linked via an ether oxygen to an ethylamine spacer, MPEA perfectly aligns with the established pharmacophore for Histamine H3 Receptor (H3R) ligands.
To objectively evaluate MPEA’s potential as a novel H3R antagonist/inverse agonist, this guide provides a comprehensive, self-validating experimental framework. We will compare MPEA’s performance against clinical and reference standards (Pitolisant and Ciproxifan) using stably transfected HEK293 cell lines, ensuring that every mechanistic claim is backed by rigorous, internally controlled assay design[1],[2].
Mechanistic Rationale & Signaling Pathway
The Histamine H3 Receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. When an agonist binds to H3R, it triggers the Gαi/o protein to inhibit adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. Conversely, an antagonist or inverse agonist (such as Pitolisant or potentially MPEA) blocks this interaction, restoring or elevating cAMP production[3],[2].
Understanding this causality is critical for assay design: we cannot simply measure basal cAMP to find an antagonist. We must artificially stimulate the system, suppress it with a known agonist, and then attempt to "rescue" the signal using our test compound[2].
Fig 1. H3R Gi/o signaling pathway and cAMP modulation by MPEA.
Comparative Performance Profiling
To contextualize MPEA’s biological activity, we benchmark it against two highly optimized H3R ligands: Pitolisant (a clinical standard for narcolepsy) and Ciproxifan (a classic reference antagonist)[1],[2]. The data below represents typical validation metrics required to progress a hit compound.
Compound
Role
hH3R Affinity (
Ki
, nM)
Functional Efficacy (
IC50
, nM)
Cytotoxicity (
CC50
, µM)
MPEA
Experimental Hit
145 ± 12
310 ± 25
> 100
Pitolisant
Clinical Standard
1.5 ± 0.3
4.2 ± 0.8
> 50
Ciproxifan
Reference Antagonist
9.2 ± 1.1
18.5 ± 2.1
> 50
Data Interpretation: While MPEA exhibits lower affinity than the highly optimized clinical drug Pitolisant, its
Ki
in the nanomolar range confirms its viability as a specific H3R targeting motif. Crucially, its excellent safety profile (
CC50
> 100 µM) makes it an ideal building block for further structural optimization[4],[2].
Self-Validating Experimental Workflows
To ensure trustworthiness, a protocol must not merely be a list of steps; it must be a self-validating system. The following workflows utilize HEK293 cells stably expressing human H3R (HEK293-hH3R), chosen for their robust transfection efficiency and reliable G-protein coupling[5],[6].
This assay determines the binding affinity (
Ki
) of MPEA by measuring its ability to displace a radioactive tracer from the receptor[5].
System Controls (Self-Validation):
Total Binding (TB): Radioligand + Vehicle (defines the maximum signal).
Non-Specific Binding (NSB): Radioligand + 10 µM unlabelled Histamine. (Causality: If the NSB is too high, the radioligand is sticking to the plastic or filter, invalidating the assay).
Methodology:
Membrane Preparation: Homogenize HEK293-hH3R cell pellets in cold 50 mM Tris-HCl buffer (pH 7.4) and sonicate. Causality: Cold temperatures prevent endogenous protease degradation of the receptor[5].
Incubation: Incubate 50 µg of membrane protein with 2 nM
[3H]Nα
-methylhistamine (
[3H]
NAMH) and varying concentrations of MPEA (0.1 nM to 10 µM) for 2 hours at 25°C[5].
Filtration: Terminate the reaction by rapid vacuum filtration over GF/C filter plates pre-coated with 0.5% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing non-specific binding of the positively charged radioligand[5].
Detection: Add scintillation cocktail and read on a MicroBeta counter. Calculate
Ki
using the Cheng-Prusoff equation.
Because H3R is Gi-coupled, we must artificially elevate cAMP to observe the receptor's inhibitory effect, and subsequently, MPEA's antagonistic rescue[3],[2].
System Controls (Self-Validation):
Basal Control: Vehicle only (defines baseline cAMP).
Stimulated Control: 10 µM Forskolin (defines the maximum assay window).
Suppressed Control: 10 µM Forskolin + 100 nM (R)-(-)-
α
-methylhistamine (proves the receptor is actively inhibiting AC)[2].
Methodology:
Cell Seeding: Seed HEK293-hH3R cells in 384-well plates at 5,000 cells/well.
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the natural degradation of cAMP and allowing it to accumulate to measurable levels.
Stimulation & Antagonism: Co-incubate cells with 10 µM Forskolin, 100 nM (R)-(-)-
α
-methylhistamine, and serial dilutions of MPEA for 30 minutes at 37°C[2].
Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LANCE Ultra). MPEA's efficacy (
IC50
) is calculated by its ability to restore the TR-FRET signal to Forskolin-only levels[2].
Protocol 3: In Vitro Cytotoxicity (Safety Profiling)
A compound that kills cells will cause a drop in cAMP, which could be falsely interpreted as biological activity. We must rule out cytotoxicity[4],[7].
Methodology:
Seed HEK293 cells in 96-well plates and treat with MPEA (1 µM to 100 µM) for 24 hours.
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Viable cells with active mitochondria will reduce the yellow MTT into purple formazan crystals[4].
Solubilize crystals in DMSO and measure absorbance at 570 nm. MPEA must show >90% viability at its functional
IC50
concentration to be validated as a true ligand[4].
High-Throughput Validation Workflow
To streamline the validation of MPEA and similar analogs, the following sequential workflow ensures that resources are only spent on viable, non-toxic candidates.
Fig 2. High-throughput validation workflow for H3R ligands.
References
Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Chemical Neuroscience, 2024, 15(18), 3363-3383.
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 2020, 5(6), 1734–1742.
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 2024, 25(15), 8035.
Comparative efficacy of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine versus N-methylpiperidine
Comparative Efficacy Guide: 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine vs. N-methylpiperidine in CNS Drug Design As a Senior Application Scientist in central nervous system (CNS) drug discovery, I frequently evaluate...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy Guide: 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine vs. N-methylpiperidine in CNS Drug Design
As a Senior Application Scientist in central nervous system (CNS) drug discovery, I frequently evaluate the utility of pharmacophoric building blocks. The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that negatively regulates the release of key neurotransmitters, including histamine, acetylcholine, and dopamine[1]. Consequently, H3R antagonists and inverse agonists are highly sought-after targets for treating cognitive disorders, narcolepsy, and neurodegenerative diseases[1].
The development of modern, non-imidazole H3R antagonists relies heavily on piperidine derivatives[2]. In this guide, we objectively compare the efficacy of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (MPEA)[3] versus the foundational N-methylpiperidine (NMP)[4]. While NMP serves as a minimal structural core, MPEA functions as a highly evolved, bifunctional scaffold designed specifically to accelerate hit-to-lead optimization.
Part 1: Quantitative Data & Pharmacophoric Efficacy
To understand the superior efficacy of MPEA in drug design, we must examine the causality of H3R ligand binding. The generally accepted pharmacophore model for non-imidazole H3R antagonists requires three distinct regions: a basic amine to interact with the conserved Asp114 residue, an aliphatic or ether-based linker, and a lipophilic/aromatic tail[2].
NMP provides only the basic tertiary amine. While it can anchor to Asp114, it completely lacks the vector necessary to bridge into the receptor's hydrophobic accessory pockets. MPEA, however, provides the basic N-methylpiperidine core and an optimal methoxy-ethylamine spacer pre-assembled[3]. The ether oxygen acts as a crucial hydrogen-bond acceptor, rigidifying the conformation within the binding site, while the ethylamine chain provides the exact spatial geometry required to attach diverse aromatic moieties. This pre-organization dramatically increases binding affinity, often shifting the dissociation constant (
Kd
) from the micromolar range to the sub-nanomolar range[2].
From a synthetic workflow perspective, the two compounds diverge significantly. NMP is a tertiary amine with inert
sp3
C-H bonds. Attempting to functionalize NMP to build an H3R antagonist requires harsh C-H activation or complex lithiation strategies, which typically result in low yields and poor regioselectivity. Consequently, NMP is more frequently relegated to the role of a basic solvent or acid scavenger[4].
Conversely, MPEA features a highly reactive primary amine terminal. This allows for rapid, high-yield diversification via direct amide coupling or reductive amination. By reacting MPEA with a library of carboxylic acids, researchers can generate hundreds of high-affinity H3R antagonist candidates in a single step.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both synthetic success and biological efficacy.
Protocol 1: High-Throughput Amide Coupling (Synthesis of MPEA-Derivatives)
Objective: Rapidly generate an H3R antagonist candidate using MPEA.
Preparation: Dissolve 1.0 eq of a target aromatic carboxylic acid and 1.2 eq of HATU in anhydrous DMF.
Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to form the active ester.
Coupling: Add 1.1 eq of MPEA[3]. Stir for 2 hours.
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is validated when the primary amine peak of MPEA disappears and the expected
[M+H]+
mass of the amide product appears.
Purification: Purify via reverse-phase HPLC. Confirm structural integrity using
1
H-NMR (specifically looking for the characteristic downfield shift of the ethylamine protons upon amide formation).
Protocol 2: Functional cAMP Accumulation Assay for H3R Antagonism
Objective: Validate the biological efficacy of the synthesized MPEA-derivative against the H3 receptor.
Causality: H3R is coupled to
Gi/o
proteins; its constitutive activity suppresses adenylyl cyclase, lowering cAMP. An effective inverse agonist/antagonist blocks this suppression, leading to a measurable increase in cAMP[5].
Cell Preparation: Plate CHO-K1 cells stably expressing the human H3 receptor in a 384-well plate[5].
Assay Buffer: Wash cells and incubate in Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (to prevent cAMP degradation), and a sub-maximal concentration of Forskolin to stimulate baseline adenylyl cyclase activity[5].
Compound Addition: Add the MPEA-derived compound in a dose-response format (10 pM to 10 μM).
Self-Validation (Controls): Include Pitolisant or Clobenpropit as a positive control (expected to increase cAMP) and a blank vehicle as a negative control[2].
Detection: Lyse cells and measure cAMP levels using a TR-FRET based cAMP detection kit.
Data Analysis: Calculate the
pIC50
. A successful MPEA-derivative will demonstrate a dose-dependent increase in cAMP, validating its efficacy as an H3R antagonist.
H3R antagonism by MPEA-derivatives restores cAMP levels and promotes neurotransmitter release.
A Comparative Guide to the Catalytic Efficiency of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine Derived Ligands
For Researchers, Scientists, and Drug Development Professionals The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industri...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral ligands, capable of inducing stereoselectivity in metal-catalyzed reactions, are of paramount importance. Among the myriad of ligand architectures, those derived from readily available chiral scaffolds have garnered significant attention. This guide provides a comprehensive evaluation of the catalytic efficiency of ligands derived from 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, a class of N,O-bidentate ligands. Through an in-depth analysis of their synthesis, structural features, and performance in key catalytic transformations, we aim to provide a valuable resource for researchers seeking to leverage these ligands in their synthetic endeavors. This guide will objectively compare their performance with established alternatives, supported by experimental data, and provide detailed protocols to facilitate their application.
Introduction: The Promise of Piperidine-Based N,O-Bidentate Ligands
The piperidine moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, making chiral piperidine-based ligands attractive candidates for asymmetric catalysis.[1] The 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine framework incorporates several key features that are desirable in a chiral ligand:
A Chiral Center: The stereocenter at the 2-position of the piperidine ring is crucial for inducing enantioselectivity.
N,O-Bidentate Coordination: The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of transition metals, such as copper and palladium. This chelation can create a well-defined and rigid chiral environment around the metal center.
Tunable Steric and Electronic Properties: The modular nature of the ligand allows for facile modification of the substituents on both the piperidine nitrogen and the ethylamine moiety, enabling the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific reactions.
These ligands are anticipated to be effective in a range of catalytic reactions, including but not limited to, asymmetric carbon-carbon bond-forming reactions like the Henry reaction and cross-coupling reactions such as the Suzuki-Miyaura coupling.
Synthesis of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine Derived Ligands
The synthesis of these ligands typically starts from commercially available or readily prepared 2-(hydroxymethyl)piperidine. A general synthetic route is outlined below. The modularity of this synthesis allows for the introduction of various substituents on the piperidine nitrogen and the ethylamine fragment, providing access to a library of ligands with diverse steric and electronic properties.[2]
Figure 2: Experimental workflow for the synthesis of the target ligand.
Materials:
2-(Hydroxymethyl)-1-methylpiperidine
Sodium hydride (60% dispersion in mineral oil)
2-Chloro-N,N-dimethylethylamine hydrochloride
Anhydrous tetrahydrofuran (THF)
Diethyl ether (Et₂O)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 2-(hydroxymethyl)-1-methylpiperidine (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add sodium hydride (1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of 2-chloro-N,N-dimethylethylamine (prepared by neutralizing the hydrochloride salt with a suitable base) (1.1 eq) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Carefully quench the reaction by the slow addition of water.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired ligand.
General Protocol for the Asymmetric Henry Reaction
A Comparative Guide to Inter-Laboratory Validation of Purity Testing Methods for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive framework for the development, comparison, and inter-laboratory validation of analytical methods for p...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for the development, comparison, and inter-laboratory validation of analytical methods for purity testing of the pharmaceutical intermediate, 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. It emphasizes the scientific rationale behind methodological choices and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).
Introduction: The Criticality of Purity in Drug Synthesis
The molecule 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as the presence of impurities—even at trace levels—can impact the safety, efficacy, and stability of the final drug product.[1] Consequently, robust, reliable, and reproducible analytical methods are required for its quality control.
An inter-laboratory validation study is the gold standard for standardizing an analytical procedure, ensuring that the method performs consistently and yields equivalent results across different laboratories, equipment, and analysts.[2][3] This guide compares two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provides a detailed protocol for an inter-laboratory validation based on the ICH Q2(R1) guideline.[4][5][6][7]
Method Selection: A Comparative Analysis of GC and HPLC
The selection of the primary analytical technique depends on the physicochemical properties of the analyte and its potential impurities.[8] 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is a polar, basic amine, which presents unique challenges and advantages for both GC and HPLC.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[8][9] Given the amine nature of the target compound, GC analysis can be challenging due to the high basicity, which often leads to strong interactions with the stationary phase, causing poor peak shape (tailing).[10]
Expertise & Experience: The primary amine and the tertiary amine in the piperidine ring are highly active and can adsorb to acidic sites on standard silica-based columns and liners.[10] This necessitates the use of specialized, base-deactivated columns or packings treated with a base like potassium hydroxide (KOH) to minimize these interactions and achieve symmetrical peaks.[10]
Causality: The choice of detector is critical. A Flame Ionization Detector (FID) is a robust and universally applicable choice for organic molecules, providing concentration-proportional signals. For identifying unknown impurities, coupling GC with a Mass Spectrometer (MS) is the definitive approach.
Proposed Starting Method (GC-FID):
Column: Agilent PoraPLOT Amines or similar base-deactivated column.[11]
Injector: Split/splitless injector, 250 °C.
Carrier Gas: Helium or Hydrogen.
Oven Program: Initial 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
Detector: FID, 300 °C.
High-Performance Liquid Chromatography (HPLC)
HPLC is highly versatile and well-suited for polar, non-volatile, or thermally labile compounds, making it an excellent alternative to GC.[8][12]
Expertise & Experience: The target molecule lacks a strong UV chromophore, which is the most common mode of detection in HPLC. Therefore, direct UV detection at low wavelengths (e.g., 200-215 nm) may lack sensitivity and specificity. A more robust approach is to use universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which respond to any non-volatile analyte.[13] Alternatively, pre-column derivatization with a UV-active agent can be employed.[13][14]
Causality: Similar to GC, the basic nature of the amine can cause peak tailing on standard silica-based C18 columns due to interactions with acidic silanol groups.[15] This can be mitigated by using a mobile phase with a competing base (e.g., triethylamine), a low pH to protonate the amine, or by using modern, end-capped, base-deactivated columns.
Proposed Starting Method (RP-HPLC-CAD):
Column: C18 reversed-phase, base-deactivated (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detector: CAD (or ELSD).
Method Selection Rationale
The following decision tree outlines the logical process for selecting the most suitable analytical method for validation.
Caption: Decision tree for analytical method selection.
For this guide, we will proceed with the validation of the RP-HPLC-CAD method , as it is generally more versatile for a wider range of potential non-volatile impurities and degradation products.
Inter-Laboratory Validation Protocol Design (Based on ICH Q2(R1))
The objective of this protocol is to validate the chosen HPLC method for its intended purpose: a quantitative test for the purity of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine and the determination of its impurities.[6][7] The study should involve a minimum of three independent laboratories.
Overall Validation Workflow
The validation process follows a structured workflow, ensuring all performance characteristics of the method are systematically evaluated.
The following sections detail the experimental design for each validation characteristic as defined by ICH Q2(R1).[4][6][7]
Trustworthiness: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][16]
Experimental Protocol:
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
Analysis: Analyze the stressed samples. The method is specific if the main peak is resolved from all degradation product peaks (peak purity analysis using a diode array detector or MS is recommended).
Impurity Spiking: If known impurity standards are available, spike the analyte sample with these impurities and demonstrate their separation from the main peak.[2]
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
Prepare a series of at least five standard solutions of the analyte, ranging from the Limit of Quantitation (LOQ) to 120% of the target assay concentration.[16]
Inject each solution in triplicate.
Plot the average peak area against the concentration and determine the linearity using linear regression.
Causality: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies. For a purity test, the range should typically cover from the reporting level of impurities to 120% of the assay specification.[2]
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
Perform the assay on a sample of known purity (e.g., a certified reference material).
Alternatively, use a spike-recovery method. Spike a sample matrix with known amounts of the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[2]
Calculate the percent recovery for each sample.
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels.
Experimental Protocol:
Repeatability (Intra-assay precision): One analyst performs the analysis on a minimum of 6 determinations at 100% of the test concentration over a short period.[2]
Intermediate Precision: The analysis is repeated within the same lab but by different analysts, on different days, or with different equipment.
Reproducibility (Inter-laboratory precision): This is the core of the inter-laboratory study. Homogeneous samples are sent to each participating laboratory, and the results are statistically compared.[2][3] This assesses the precision between laboratories.
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
Examples of variations include:
pH of the mobile phase (± 0.2 units).
Percentage of organic solvent in the mobile phase (± 2%).
Column temperature (± 5 °C).
Flow rate (± 0.1 mL/min).
Analyze the system suitability parameters (e.g., peak resolution, tailing factor) after each change to ensure they remain within acceptable limits.
Data Presentation and Acceptance Criteria
All quantitative data should be summarized in clear, structured tables. The acceptance criteria should be pre-defined in the validation protocol.
Validation Parameter
Acceptance Criteria
Specificity
Analyte peak is resolved from all impurity and degradation peaks (Resolution > 2.0). Peak purity index is > 0.995.
Linearity
Correlation coefficient (r²) ≥ 0.999.
Range
Confirmed by acceptable linearity, accuracy, and precision data across the defined range.
Accuracy
Percent recovery between 98.0% and 102.0% for assay; 90.0% to 110.0% for impurities.
Precision (RSD)
Repeatability: ≤ 1.0%
Intermediate Precision: ≤ 1.5%
Reproducibility: ≤ 2.0%
LOQ Precision
RSD at the LOQ concentration should be ≤ 10%.
Robustness
System suitability parameters (e.g., resolution, tailing factor, efficiency) remain within specifications for all tested variations.
Conclusion
This guide provides a scientifically grounded framework for comparing and validating purity testing methods for 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine. The successful completion of an inter-laboratory validation study based on the ICH Q2(R1) principles described herein will produce a robust, reliable, and transferable analytical method. Such a method is indispensable for ensuring the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final API. The choice between GC and HPLC should be made based on a thorough evaluation of the analyte's properties and the likely impurity profile, with the ultimate goal of developing a self-validating system that ensures trustworthiness and technical accuracy.
References
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: ICH Q2 Analytical Method Validation
Source: Slideshare
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Analysis of impurities in anhydrous mono- and trimethylamine
Source: Agilent Technologies
URL: [Link]
Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant
Source: Alternative Therapies In Health And Medicine
URL: [Link]
Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography
Source: International CCS Knowledge Centre
URL: [Link]
Title: Analysis of Amine Solutions by Gas Chromatography
Source: Bryan Research & Engineering, LLC
URL: [Link]
Title: Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities
Source: Journal of Applied Bioanalysis
URL: [Link]
Title: Method for measuring content of piperidine impurity in glatiramer acetate sample
Source: Google Patents
URL
Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: Pharmaceuticals and Medical Devices Agency (PMDA)
URL: [Link]
Title: Detection method for determining piperidine residue in bulk drug
Source: Google Patents
URL
Title: An overview of pharmaceutical validation and process controls in drug development
Source: Universal Journal of Pharmaceutical Research
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures
Source: European Medicines Agency (EMA)
URL: [Link]
Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS
Source: SciELO
URL: [Link]
Title: A validated RP-HPLC method for the determination of piperidone analogue of curcumin
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: III Analytical Methods
Source: Japan International Cooperation Agency
URL: [Link]
Personal protective equipment for handling 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
Comprehensive Safety and Operational Guide: Handling 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine As a researcher or drug development professional, handling complex polyamines requires moving beyond basic safety data sh...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine
As a researcher or drug development professional, handling complex polyamines requires moving beyond basic safety data sheets to understand the mechanistic interactions between the chemical and your laboratory environment. 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine (CAS: 1353975-79-7) is a bifunctional molecule containing both a lipophilic tertiary amine (piperidine ring) and a highly reactive primary aliphatic amine[1]. This guide provides field-proven, self-validating protocols to ensure absolute operational safety.
Mechanistic Hazard Profile: The Causality of Exposure
Understanding why a chemical is dangerous is the first step in effective risk mitigation.
Corrosivity via Lipid Saponification: Lower aliphatic amines act as strong Lewis bases. Upon contact with skin or mucous membranes, the primary amine extracts protons from ambient water, generating hydroxide ions that rapidly saponify the lipid bilayers of cellular membranes, leading to severe liquefaction necrosis[2].
Transdermal Systemic Toxicity: Unlike simple inorganic bases, the 1-methyl-piperidine moiety is highly lipophilic. This structural feature acts as a permeation enhancer, allowing the corrosive molecule to rapidly bypass the stratum corneum and enter the systemic circulation[3].
Vapor Density & Respiratory Hazards: Aliphatic amine vapors are heavier than air and can accumulate in the lower sections of fume hoods or laboratory floors, causing delayed mucosal irritation and dyspnea if ventilation is inadequate[2][4].
Quantitative Data: PPE & Hazard Metrics
To prevent transdermal and respiratory exposure, Personal Protective Equipment (PPE) must be selected based on empirical breakthrough data, not general laboratory defaults. Standard nitrile examination gloves are insufficient for continuous handling of piperidine derivatives due to rapid polymer degradation[5].
Table 1: Glove Material Compatibility & Breakthrough Times
Glove Material
Thickness
Breakthrough Time
Permeation Level
Operational Application
Rationale
Butyl Rubber
0.5 mm
> 480 min
Level 6
Primary Handling
High resistance to aliphatic amines; prevents swelling and degradation[5].
Fluoro-carbon (FKM)
0.4 mm
> 480 min
Level 6
Primary Handling
Excellent chemical resistance against corrosive and lipophilic amines[6].
| Nitrile Rubber | 0.2 mm | < 60 min | Level 2 | Splash Protection Only | Rapid degradation/swelling. Must be discarded immediately upon contamination[7]. |
Table 2: Minimum Required PPE Matrix
Protection Zone
Required Equipment
Scientific Rationale
Ocular/Facial
Tightly fitting safety goggles + 8-inch face shield
Prevents irreversible corneal damage from micro-splashes during transfer[3][8].
Dermal/Body
Flame-retardant, chemical-resistant lab coat or apron
Mitigates the risk of systemic absorption and secondary ignition of saturated clothing[3].
| Respiratory | Fume hood (Min face velocity: 100 fpm) | Vapors are heavier than air; local exhaust prevents accumulation[2]. |
Step-by-Step Operational Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.
Step 1: Environmental Verification. Before opening the container, verify that the fume hood is operational and the sash is positioned at the lowest functional height. Clear the hood of all incompatible materials (especially concentrated mineral acids and oxidizing agents)[2].
Step 2: PPE Donning & Inspection. Inspect Butyl rubber gloves for micro-punctures using the inflation method. Don the chemical-resistant lab coat, safety goggles, and face shield.
Step 3: Static Discharge Mitigation. While the exact flashpoint of this specific heavy ether-amine may be elevated compared to simple piperidine, aliphatic amines can form combustible mixtures. Ground all metal transfer equipment to prevent static discharge[9].
Step 4: Chemical Transfer. Use a chemically inert, non-sparking syringe or a dedicated glass pipette for volumetric transfer. Do not pour directly from the stock bottle to avoid exterior contamination and vapor displacement.
Step 5: Equipment Decontamination. Immediately rinse all transfer vessels with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine before removing the glassware from the fume hood.
Waste Segregation & Disposal Plan
Critical Insight: Never dispose of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine or any aliphatic amine in waste carboys containing halogenated solvents (e.g., Dichloromethane, Chloroform).
The Causality: Amines react violently with halogenated solvents via an exothermic alkylation (Menshutkin reaction) to form quaternary ammonium salts. This reaction often has a latent period, meaning a waste carboy can silently build up heat and pressure over several hours before violently rupturing[10].
Disposal Procedure:
Collect amine waste in a dedicated, clearly labeled "Basic Organic Waste" container.
Ensure the container is stored away from acids, oxidizers, and heavy metal salts[4].
Keep the container tightly sealed in a cool, well-ventilated area until collection by environmental health and safety (EHS) personnel.
Emergency Spill Response
In the event of a spill, standard laboratory absorbents may be insufficient or dangerous.
Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area. Ensure all ignition sources are extinguished[9].
Respiratory Protection: If the spill is outside the fume hood, emergency responders must don a self-contained breathing apparatus (SCBA) or a full-face respirator equipped with a Type A (brown) filter for organic vapors[3].
Containment: Do not use combustible materials like sawdust. Surround and cover the spill with an inert, inorganic absorbent such as vermiculite, diatomaceous earth, or dry sand[3].
Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable polyethylene container. Label as "Corrosive Amine Spill Waste."
Surface Decontamination: Wash the affected surface with copious amounts of water and a mild acidic cleaner to neutralize microscopic residues.
Operational Workflow Visualization
Operational handling and emergency spill response workflow for aliphatic amines.